Acebutolol Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3;/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUFKADDDORSSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37517-30-9 (Parent) | |
| Record name | Acebutolol hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045461 | |
| Record name | Acebutolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55.9 [ug/mL] (The mean of the results at pH 7.4), In ethanol, 70 mg/ml at room temperature, In water, 200 mg/l at room temperature | |
| Record name | SID855517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | ACEBUTOLOL HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or slightly off-white, crystalline powder, Crystals from anhydrous methanol-anhydrous diethyl ether | |
CAS No. |
34381-68-5 | |
| Record name | Acebutolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34381-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acebutolol hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acebutolol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acebutolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-N-[3-acetyl-4-[2-hydroxy-3-[(isopropyl)amino]propoxy]phenyl]butyramide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACEBUTOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B025Y34C54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACEBUTOLOL HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
141-143 °C | |
| Record name | ACEBUTOLOL HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Pharmacological Profile and Mechanisms of Action Research
Beta-Adrenergic Receptor Selectivity Studies of Acebutolol (B1665407) Hydrochloride
Acebutolol hydrochloride demonstrates a preferential effect on beta-1 (β1) adrenoreceptors, primarily located in cardiac muscle. drugs.comhres.cahres.ca This cardioselectivity is advantageous as it reduces the risk of bronchoconstriction associated with non-selective beta-blockers, which affect beta-2 (β2) receptors found in the lungs. patsnap.comdrugs.compatsnap.com However, this preferential effect is not absolute, and at higher doses, this compound can also inhibit β2 adrenoreceptors in bronchial and vascular musculature. drugs.comhres.cahres.canih.gov
Studies have shown that acebutolol is more potent in antagonizing isoproterenol-induced tachycardia (a β1-mediated effect) than in antagonizing isoproterenol-induced vasodilation or bronchodilation (β2-mediated effects) in experimental animal models such as anesthetized dogs, cats, and guinea pigs. drugs.comhres.ca
A quantitative assessment of receptor affinity for acebutolol has been reported with a Ki (equilibrium dissociation constant) value of 125 nM for β1-adrenergic receptors, indicating a strong affinity. Its selectivity for β1 over β2-adrenergic receptors is demonstrated by a Ki value of 7,070 nM for β2-receptors, showing a significantly lower affinity for β2 receptors. biomol.com
Table 1: Receptor Affinity of Acebutolol for Beta-Adrenergic Subtypes
| Receptor Subtype | Ki (nM) | Selectivity Ratio (β2/β1) |
| Beta-1 (β1) | 125 | 56.56 |
| Beta-2 (β2) | 7070 |
(Note: Selectivity Ratio calculated as Ki(β2) / Ki(β1)) biomol.com
Compared to other beta-blockers, acebutolol has shown to occupy significantly larger fractions of β2-receptors than atenolol (B1665814) and metoprolol (B1676517) at an identical β1-receptor occupancy, suggesting that its active metabolites might decrease its selectivity. nih.gov
This compound possesses mild intrinsic sympathomimetic activity (ISA). drugbank.compatsnap.comdrugs.comncats.iohres.ca This property means that while acebutolol blocks beta-adrenergic receptors, it also partially stimulates them. patsnap.comhres.canih.gov This partial agonist effect is beneficial as it can help maintain a baseline level of sympathetic tone, potentially leading to less resting bradycardia and a smaller reduction in cardiac output compared to beta-blockers without ISA. patsnap.comnih.gov
The ISA of acebutolol has been demonstrated in catecholamine-depleted rats, where intravenous administration of acebutolol induced tachycardia. drugs.comhres.cahres.cafda.gov In humans, ISA has been observed through a slightly smaller decrease in resting heart rate (approximately 3 beats per minute) when compared to equivalent β-blocking doses of propranolol (B1214883), metoprolol, or atenolol. hres.cafda.gov In an isolated rat atrium model, acebutolol produced a maximal stimulatory effect that was approximately 17% of the maximal effect induced by the full beta agonist, isoproterenol (B85558). nih.gov
Table 2: Intrinsic Sympathomimetic Activity (ISA) Profile
| Characteristic | Observation in Research |
| Presence of ISA | Mild intrinsic sympathomimetic activity (ISA) in therapeutically effective dose range. drugbank.comdrugs.comncats.io |
| Mechanism | Acts as a partial agonist at beta-adrenergic receptors, partially stimulating them while blocking the full effects of catecholamines. patsnap.comhres.canih.gov |
| Evidence in Animals | Induced tachycardia in catecholamine-depleted rats. drugs.comhres.cahres.cafda.gov |
| Evidence in Humans | Smaller decrease in resting heart rate (approx. 3 bpm) compared to non-ISA beta-blockers like propranolol, metoprolol, or atenolol. hres.cafda.gov |
| Agonist Effect (in vitro) | Produced a maximal stimulatory effect of 17% (± 8%) of the maximal effect of isoproterenol in isolated rat atrium. nih.gov |
Molecular and Cellular Mechanisms Underlying this compound Action
The mechanism of action of this compound involves its interaction with beta-adrenergic receptors and subsequent modulation of intracellular signaling pathways. patsnap.com
Acebutolol functions by competitively blocking cardiac β1-adrenergic receptors, thereby inhibiting the binding of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine. ncats.ionih.govhmdb.ca This competitive inhibition reduces the activation of β1-receptors, which normally leads to increased heart rate and blood pressure. drugbank.comncats.io The interaction between a drug and its receptor can be described by both binding thermodynamics (equilibrium quantities like affinity) and kinetics (time-dependent quantities like association and dissociation rates). biorxiv.orgnih.gov While acebutolol's affinity (Ki values) for β1 and β2 receptors has been established, detailed kinetic parameters (kon, koff) describing its binding and dissociation from these specific receptors are less commonly quantified in standard pharmacological profiles but are crucial for understanding the time course of receptor engagement. nih.gov The active metabolite of acebutolol, diacetolol (B1670378), also contributes significantly to the observed pharmacological effects, as it is equipotent to acebutolol and also possesses weak ISA. hres.canih.gov
Beta-adrenergic receptors, when activated by catecholamines, typically couple to Gs proteins, which then stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. hmdb.ca Acebutolol, as an antagonist (and partial agonist), modulates these downstream signaling pathways. By blocking β1-receptors, it reduces the catecholamine-induced activation of adenylyl cyclase and subsequent cAMP production in cardiac tissues. This leads to a decrease in the phosphorylation of downstream targets that regulate heart rate and contractility. drugbank.compatsnap.comncats.io
Research has also explored additional cellular interactions of acebutolol. For instance, computational simulations suggest that acebutolol can bind to the JNK protein at the JIP1 binding site, inhibiting JNK phosphorylation. nih.gov This modulation of the JNK-JIP1 interaction has been implicated in enhancing glucose uptake in diabetic model cells, suggesting potential effects on metabolic pathways beyond its primary cardiovascular actions. nih.gov
Acebutolol's blockade of beta-adrenergic receptors directly counteracts the physiological responses induced by catecholamines. drugbank.compatsnap.comncats.io
Heart Rate and Contractility : Catecholamines, such as epinephrine, increase heart rate and myocardial contractility by activating β1-receptors. Acebutolol blocks these receptors, leading to a reduction in heart rate and decreased force of myocardial contraction. drugbank.compatsnap.comncats.io This reduction in myocardial oxygen requirements is a key factor in its anti-anginal effects. hres.cahres.ca
Blood Pressure : By reducing cardiac output (due to decreased heart rate and contractility) and inhibiting the release of renin from the kidneys (which constricts blood vessels), acebutolol contributes to lowering blood pressure in hypertensive subjects. drugbank.comncats.iohres.cahres.cahmdb.ca Its effect on blood pressure is particularly evident in blocking catecholamine-induced increases in systolic blood pressure. hres.cahres.ca
Renin Release : Beta-blockers, including acebutolol, prevent the release of renin, a hormone produced by the kidneys that leads to the constriction of blood vessels, thereby contributing to the antihypertensive effect. drugbank.comncats.iohmdb.ca this compound has been shown to cause a significant decrease in plasma renin in hypertensive patients, with this decrease correlating closely with the reduction in blood pressure. hres.ca
Sympathetically-Induced Arrhythmias : Acebutolol is effective in controlling sympathetically-induced arrhythmias, reducing ventricular arrhythmias in various animal models. hres.cahres.ca This anti-arrhythmic activity is also observed in humans, where it reduces the total number of premature beats and other ectopic beats. ncats.io
Studies investigating the effect of acebutolol on plasma catecholamine concentrations have shown no significant influence on these levels during periods of rest or surgical stress, suggesting that its primary mechanism is receptor blockade rather than alteration of catecholamine synthesis or release. nih.gov
Comparative Pharmacodynamics of this compound
The pharmacodynamic profile of this compound distinguishes it from other beta-blockers through its cardioselectivity and the presence of ISA patsnap.comdrugbank.commims.comfda.govhres.cahres.caresearchgate.netwikipedia.org. These characteristics influence its comparative effects on physiological systems.
Comparison with Non-Selective Beta-Blockers
This compound, being a cardioselective beta-1 blocker, generally produces less evidence of bronchoconstriction and exerts fewer antagonistic effects on peripheral vascular beta-2 receptors at rest and after epinephrine stimulation, compared to non-selective beta-antagonists such as propranolol patsnap.comdrugbank.comfda.govwikipedia.orgnih.gov. This cardioselectivity is particularly advantageous in patients with respiratory conditions, as it reduces the risk of bronchoconstriction associated with non-selective agents patsnap.comwikipedia.org.
Furthermore, the presence of mild intrinsic sympathomimetic activity (ISA) in this compound means it partially stimulates beta-adrenergic receptors while simultaneously blocking them patsnap.comdrugbank.commims.comfda.govhres.caresearchgate.netwikipedia.orgnih.govtimeofcare.comsigmaaldrich.comnih.gov. This partial agonist effect results in a slightly smaller decrease in resting heart rate when compared to equipotent beta-blocking doses of non-ISA beta-blockers like propranolol patsnap.comfda.govnih.gov. Research indicates that beta-blockers with ISA, including acebutolol, may not reduce resting cardiac output and heart rate as effectively as those without ISA timeofcare.com.
A comparative study highlighted that acebutolol significantly reduced mean sitting diastolic blood pressure and heart rate, with the reduction in heart rate being greater than that observed with placebo researchgate.net. Another study noted that acebutolol was superior to propranolol in terms of response rate for hypertension management and was better tolerated in terms of central nervous system (CNS) side effects, exhibiting a significantly lesser effect on heart rate researchgate.net.
Here's a summary of key comparative pharmacodynamic features:
| Feature | This compound | Non-Selective Beta-Blockers (e.g., Propranolol) |
| Cardioselectivity | Selective (Beta-1) patsnap.comdrugbank.com | Non-selective (Beta-1 and Beta-2) timeofcare.com |
| Intrinsic Sympathomimetic Activity (ISA) | Mild ISA present patsnap.comdrugbank.com | Generally absent timeofcare.com |
| Bronchoconstriction Risk | Lower patsnap.comdrugbank.comfda.govnih.gov | Higher patsnap.comdrugbank.comfda.govnih.gov |
| Peripheral Vascular Beta-2 Receptor Antagonism | Less drugbank.comnih.gov | More drugbank.comnih.gov |
| Effect on Resting Heart Rate | Smaller decrease due to ISA patsnap.comfda.govnih.gov | Greater decrease fda.govnih.gov |
Comparison with Other Cardioselective Agents Lacking ISA
In contrast to cardioselective beta-blockers like atenolol and metoprolol, this compound possesses intrinsic sympathomimetic activity (ISA) timeofcare.comwikipedia.orgmims.comresearchgate.netnih.gov. Atenolol and metoprolol typically lack ISA and membrane-stabilizing activities wikipedia.orgmims.comresearchgate.net. This distinction contributes to differences in their hemodynamic effects, particularly on resting heart rate. Acebutolol's ISA results in a less pronounced reduction in resting heart rate compared to beta-blockers without ISA, such as metoprolol or atenolol patsnap.comfda.govnih.gov.
Research comparing the selectivity of acebutolol, atenolol, and metoprolol in healthy volunteers indicated that at an identical beta-1 receptor occupancy, acebutolol exhibited a significantly larger fraction of beta-2 receptor occupancy than atenolol and metoprolol nih.gov. This suggests that the active metabolites of acebutolol might reduce its effective cardioselectivity compared to the other agents nih.gov.
Key comparative pharmacodynamic features with other cardioselective agents lacking ISA are summarized below:
| Feature | This compound | Other Cardioselective Agents (e.g., Atenolol, Metoprolol) |
| Cardioselectivity | Selective (Beta-1) patsnap.comdrugbank.com | Selective (Beta-1) timeofcare.comwikipedia.orgmims.com |
| Intrinsic Sympathomimetic Activity (ISA) | Mild ISA present patsnap.comdrugbank.com | Generally absent timeofcare.comwikipedia.orgmims.comresearchgate.net |
| Effect on Resting Heart Rate | Less pronounced decrease patsnap.comfda.govnih.gov | More pronounced decrease fda.govnih.gov |
| Beta-2 Receptor Occupancy at Identical Beta-1 Occupancy | Larger nih.gov | Smaller nih.gov |
Assessment of Membrane-Stabilizing Activity in Research Models
This compound has been observed to possess membrane-stabilizing (quinidine-like) effects drugbank.commims.comresearchgate.netdrugbank.comhmdb.ca. Studies in various animal models have demonstrated this property hres.casigmaaldrich.comnih.gov. However, research indicates that this membrane-stabilizing activity is generally not manifest or significant at the doses used in clinical practice drugbank.commims.comhres.caresearchgate.netsigmaaldrich.comnih.govmims.com. Despite its presence in research models, the clinical relevance of this particular effect for this compound is considered limited.
Research on this compound's Impact on Specific Physiological Systems
Research has extensively investigated the impact of this compound on various physiological systems, with a particular focus on the cardiovascular system.
Cardiovascular System Dynamics and Hemodynamic Research
This compound primarily functions by inhibiting beta-adrenergic receptors, leading to a reduction in heart rate and cardiac output, thereby lowering blood pressure and diminishing the force of contraction of the heart muscle patsnap.comdrugbank.comhres.cafda.govhmdb.canih.gov. Its peripheral effects include reducing heart rate, especially during exercise, and lowering blood pressure in hypertensive subjects hres.cahres.ca.
In patients with essential hypertension, acebutolol induced a significant decrease in blood pressure, with this reduction attributed to a decrease in cardiac output that resulted primarily from a reduction in heart rate nih.gov. Stroke volume did not show significant changes, and left ventricular performance was observed to improve nih.gov. Furthermore, a parallel decrease in left ventricular posterior wall and ventricular septal thicknesses, as well as estimated left ventricular mass, was noted in patients with left ventricular hypertrophy nih.gov.
| Hemodynamic Parameter | Baseline (Mean ± SEM) | After 6 Months (Mean ± SEM) | After 12 Months (Mean ± SEM) |
| Blood Pressure (mmHg) | 167 ± 3 / 105 ± 2 | 138 ± 5 / 90 ± 2 nih.gov | 134 ± 3 / 91 ± 3 nih.gov |
| Heart Rate (beats/min) | 75 ± 3 | 63 ± 2 nih.gov | 63 ± 2 nih.gov |
| Cardiac Output (L/min) | 6.3 ± 0.28 | 5.3 ± 0.25 nih.gov | 5.32 ± 0.2 nih.gov |
Studies on Heart Rate and Cardiac Output Modulation
Studies have consistently shown that this compound causes a dose-related reduction in heart rate and cardiac output in humans hres.canih.govnih.govnih.gov. In patients with ischemic heart disease, intravenous administration of acebutolol led to a 15% reduction in cardiac output and an 8% reduction in heart rate after a cumulative dose of 0.64 mg/kg nih.gov. Arterial blood pressure was not significantly altered in this study nih.gov. Similarly, in patients with essential hypertension, acebutolol therapy resulted in a significant decrease in heart rate, which correlated with the reduction in left ventricular mass in patients with left ventricular hypertrophy nih.gov.
The intrinsic sympathomimetic activity (ISA) of acebutolol, however, influences the extent of heart rate reduction. It has been observed to cause a slightly smaller decrease in resting heart rate compared to beta-blockers without ISA, such as propranolol, metoprolol, or atenolol patsnap.comfda.govnih.gov. Despite this, acebutolol still demonstrates significant effects on exercise-induced tachycardia fda.gov.
| Parameter | Effect of this compound | Reference |
| Resting Heart Rate | Dose-related reduction hres.canih.govnih.gov | hres.canih.govnih.gov |
| Cardiac Output | Dose-related reduction hres.canih.govnih.gov | hres.canih.govnih.gov |
| Exercise-Induced Tachycardia | Significant reduction fda.gov | fda.gov |
Research on Myocardial Contractility and Oxygen Demand
Investigations into this compound's effects on myocardial contractility and oxygen demand reveal its capacity to reduce the heart's oxygen requirements. This reduction is achieved by antagonizing catecholamine-induced increases in heart rate, systolic blood pressure, and the velocity and extent of myocardial contraction hres.cahres.cahmdb.ca.
Studies in humans have demonstrated that oral or intravenous administration of this compound typically leads to a dose-related decrease in heart rate, cardiac index, left ventricular dP/dt (a measure of left ventricular contractility), and cardiac output hres.ca. Acute studies revealed a slight reduction in cardiac output, LV dp/dt, and dP/dt/P, indicative of a minor negative inotropic effect, which became more pronounced at higher doses and in patients with pre-existing ischemic heart disease nih.gov.
It has been observed that acebutolol acts selectively, without entirely eliminating the inotropic action of digitalis on heart muscle hres.cahres.cahres.ca. However, when both compounds are used concomitantly, the positive inotropic action of digitalis may be diminished by the negative inotropic effect exerted by this compound hres.cahres.cahres.ca. Beta-blockade universally carries a potential risk of further depressing myocardial contractility, which could precipitate cardiac failure, particularly in conditions where sympathetic stimulation is crucial for maintaining circulatory function, such as in congestive heart failure hres.cahres.cahres.ca.
Investigations into Peripheral Vascular Hemodynamics
Research on this compound's impact on peripheral vascular hemodynamics indicates that it exhibits less antagonistic effects on peripheral vascular beta2-receptors at rest and following epinephrine stimulation compared to nonselective beta-antagonists drugbank.comnih.gov. Early studies indicated minimal or no significant effect on peripheral vascular resistance hres.ca.
A comparative study involving acebutolol and labetalol (B1674207) showed that acebutolol tended to insignificantly decrease resistance in the calf but increased resistance in the first toe nih.gov. In another evaluation comparing the acute hemodynamic effects of intravenous acebutolol and propranolol, both agents increased systemic vascular resistance. However, the increase with acebutolol was not statistically significant, distinguishing it from propranolol, which caused a statistically significant increase, suggesting acebutolol's lesser peripheral vascular beta2-blockade nih.gov. These findings suggest that acebutolol may contribute to therapeutic benefits by reducing myocardial oxygen demand through a lower afterload burden, in part by not significantly increasing peripheral vascular resistance ahajournals.org.
Renal System Function and Renin Release Modulation Studies
This compound has been studied for its role in modulating renal system function, particularly regarding renin release. Its mechanism of antihypertensive action involves, in part, the inhibition of renin release by the kidneys hres.cahres.cadrugbank.comhmdb.cahres.ca. Clinical investigations in hypertensive patients have demonstrated a significant decrease in plasma renin activity following this compound administration, with this reduction showing a close correlation to the observed decrease in blood pressure hres.cahres.canih.gov.
The active metabolite, diacetolol, is primarily eliminated via the kidneys hres.capatsnap.comhres.cahres.canih.govnih.govfda.gov. Research has established a linear relationship between the renal clearance of diacetolol and creatinine (B1669602) clearance hres.cahres.canih.govfda.gov. This indicates that renal elimination is the primary route of excretion for diacetolol, but not for the parent compound, acebutolol nih.gov. Foreign published experience indicates that acebutolol has been successfully utilized in patients with chronic renal insufficiency nih.govfda.gov.
A study on acebutolol pharmacokinetics in individuals with varying renal function demonstrated that while the plasma half-life and elimination rate constant for acebutolol showed a four-fold variation, they did not directly correlate with the degree of renal impairment. In contrast, the half-life and elimination rate of diacetolol exhibited a ten-fold inter-individual variability and correlated significantly with creatinine clearance and serum creatinine concentration nih.gov.
Table 1: Relationship between Renal Function and Diacetolol Pharmacokinetics
| Pharmacokinetic Parameter | Correlation with Renal Impairment |
| Acebutolol half-life | No direct correlation nih.gov |
| Diacetolol half-life | Significant correlation nih.gov |
| Diacetolol elimination rate | Significant correlation nih.gov |
| Diacetolol AUC | Significant correlation nih.gov |
Central Nervous System Effects Research
Research into the central nervous system (CNS) effects of this compound indicates that it is a relatively hydrophilic compound, which consequently means it does not readily cross the blood-brain barrier nih.govresearchgate.net. This characteristic is considered clinically significant, as it may contribute to a reduced frequency and severity of CNS-related effects when compared to more lipophilic beta-blockers nih.gov. However, it is noteworthy that some studies have reported CNS side effects, such as tiredness and fatigue, even with other hydrophilic beta-blockers like atenolol, suggesting that the relationship between lipophilicity and CNS effects can be complex researchgate.net. For instance, a moderately lipophilic beta-blocker like pindolol (B1678383) has been reported to cause greater disturbances on electroencephalogram (EEG) than the highly lipophilic propranolol researchgate.net.
Respiratory System Interactions Research, particularly in Vulnerable Models
Acebutolol's cardioselectivity is a key aspect of its respiratory system interactions. It exhibits a stronger affinity for beta-1 receptors in the heart than for beta-2 receptors found in the lungs patsnap.comdrugbank.comhmdb.canih.govpatsnap.com. This selectivity offers an advantage by minimizing the risk of bronchoconstriction, which is a common concern with non-selective beta-blockers, particularly in patients with pre-existing respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) patsnap.comdrugbank.comnih.gov.
Studies specifically involving patients with bronchial asthma have evaluated the effects of single oral doses of this compound. In these investigations, doses of 100 mg and 200 mg generally did not produce a significant effect on pulmonary function tests, including Forced Expiratory Volume (FEV) and Forced Vital Capacity (FVC) hres.cahres.ca. However, it was noted in one study that a subject experienced bronchospasm at the 100 mg dose, but not at the 200 mg dose hres.cahres.ca. Another study utilizing 300 mg single doses in ten patients with bronchial asthma also showed no significant impact on pulmonary function tests hres.ca. Furthermore, low doses of acebutolol have been shown to cause less evidence of bronchoconstriction and less reduction of beta2 agonist bronchodilating effects when compared to nonselective agents like propranolol, although its effects are more pronounced than those of atenolol drugbank.comnih.gov. Despite its cardioselectivity, due to its dose-dependent nature, cautious administration at the lowest possible dose is generally advised for patients with bronchospastic disease hres.ca.
Pharmacokinetic and Pharmacodynamic Investigations
Absorption Dynamics of Acebutolol (B1665407) Hydrochloride
The major site of absorption for orally administered drugs, including acebutolol hydrochloride, is the small intestine due to its large surface area. nih.gov The rate and extent of drug absorption across the intestinal membrane are influenced by various drug-related factors, such as physicochemical properties (molecular size, lipid solubility, degree of ionization, and chemical nature) and dosage characteristics (dosage form, formulation, and concentration). nih.gov Intestinal metabolism of acebutolol has not been observed. nih.gov
The absolute oral bioavailability of the parent compound, acebutolol, is approximately 40%. drugbank.comhres.canih.govmims.com The bioavailability can be approximately doubled in elderly patients, which is likely attributed to decreases in first-pass metabolism and renal function in this population. hres.cahres.canih.govhres.canih.gov
Table 1: Bioavailability of Acebutolol in Different Populations
| Population | Absolute Bioavailability (%) | Contributing Factors |
| General | ~40% | First-pass hepatic biotransformation drugbank.comhres.canih.govmims.com |
| Elderly | ~80% (approx. doubled) | Decreased first-pass metabolism and renal function hres.cahres.canih.govhres.canih.gov |
A double-peak phenomenon has been observed in the plasma concentration-time profiles of both R- and S-enantiomers of acebutolol after oral administration. rimpacts.comresearchgate.net Research suggests that this phenomenon is due to site-dependent absorption of the drug within the gastrointestinal tract. rimpacts.comresearchgate.net Studies in rats showed that while intraduodenal (ID) administration resulted in higher bioavailability (69% for R-enantiomer, 68% for S-enantiomer) and the retention of a double peak, intraileal (II) administration led to lower bioavailability (47% for R-enantiomer, 46% for S-enantiomer) and the disappearance of the double peak. rimpacts.comresearchgate.net Other potential causes for double-peak phenomena in pharmacokinetics generally include enterohepatic recirculation and delayed gastric emptying. researchgate.netwalshmedicalmedia.com
Table 2: Bioavailability of Acebutolol Enantiomers in Rats via Different Administration Routes
| Route of Administration | R-enantiomer Bioavailability (%) | S-enantiomer Bioavailability (%) | Double-Peak Phenomenon |
| Oral | 36% | 34% | Observed rimpacts.comresearchgate.net |
| Intraileal (II) | 47% | 46% | Disappeared rimpacts.comresearchgate.net |
| Intraduodenal (ID) | 69% | 68% | Retained rimpacts.comresearchgate.net |
Acebutolol is a substrate for P-glycoprotein (P-gp), an efflux transporter that plays a role in limiting drug absorption and contributing to its low bioavailability. nih.govresearchgate.net P-gp functions as a transmembrane efflux pump, actively pumping drugs from inside to outside the cell, thereby reducing their absorption in the gut. tg.org.aunih.gov In situ intestinal perfusion studies in rats demonstrated that the P-gp inhibitor verapamil (B1683045) significantly increased the absorption rate constant (kap) of acebutolol, suggesting that P-gp inhibition can enhance acebutolol absorption. nih.govresearchgate.netnih.gov Specifically, verapamil at a concentration of 400 µg/mL increased the kap of acebutolol by approximately 3-fold. nih.govresearchgate.netnih.gov
Table 3: Effect of Verapamil on Acebutolol Absorption Rate Constant (kap) in Rats
| Group (ABL concentration: 260 µg/mL) | Verapamil Concentration (µg/mL) | kap (h-1) ± Standard Deviation | Effect on kap |
| Control | 0 | 0.47 ± 0.045 | Baseline |
| Group 2 | 200 | 0.39 ± 0.076 | Insignificant Change nih.govresearchgate.net |
| Group 3 | 400 | 1.37 ± 0.031 | 3-fold Increase nih.govresearchgate.net |
Distribution Profile Research
Acebutolol has a relatively low binding affinity for plasma proteins, with approximately 26% protein binding. drugbank.comhres.camims.com Both acebutolol and its metabolite, diacetolol (B1670378), are considered relatively hydrophilic. hres.ca Distribution studies in rats following intravenous administration indicate that acebutolol is extensively distributed into various tissues, including the heart, liver, kidneys, lungs, intestines, stomach, and salivary glands. nih.govpharmacompass.com However, only minimal quantities have been detected in cerebrospinal fluid (CSF) or testes. hres.canih.govpharmacompass.com Following oral administration in healthy individuals, acebutolol and, to a lesser extent, diacetolol, are distributed into saliva and minimally into CSF. nih.govpharmacompass.com Acebutolol and its major metabolite are dialyzable and cross the placental barrier, also being secreted into breast milk. nih.govmims.comnih.gov The volume of distribution is reported to be 1.2 L/kg. mims.com
Plasma Protein Binding Characteristics
Acebutolol exhibits a low binding affinity for plasma proteins, with approximately 26% protein binding drugbank.comdrugs.commims.comhres.ca. Its active metabolite, diacetolol, shows even lower plasma protein binding, ranging from approximately 6% to 9% at various plasma concentrations of acebutolol nih.govpharmacompass.com. Acebutolol is also approximately 50% bound to erythrocytes nih.govpharmacompass.com.
Table 1: Plasma Protein Binding Characteristics
| Compound | Plasma Protein Binding (%) | Concentration Range (Acebutolol, ng/mL) |
| Acebutolol | ~26 | Not specified (General affinity) |
| Diacetolol | 6-9 | 20-9,000 |
Volume of Distribution Studies
Acebutolol and its metabolite, diacetolol, are relatively hydrophilic drugs.comhres.ca. Studies in rats have reported a volume of distribution for acebutolol of 9.6 L/kg following single intravenous administration at 10 mg/kg, and 9.5 L/kg at 50 mg/kg medchemexpress.comselleckchem.com. In healthy human volunteers, the apparent volume of distribution (VD) was found to be 224 ± 69 L, corresponding to 3.0 ± 0.8 L/kg nih.gov. Minimal quantities of acebutolol and diacetolol have been detected in the cerebrospinal fluid (CSF) due to their hydrophilic nature drugs.comhres.ca.
Table 2: Volume of Distribution Data
| Species | Route of Administration | Dose (mg/kg) | Volume of Distribution (L/kg) |
| Rat | Intravenous | 10 | 9.6 medchemexpress.comselleckchem.com |
| Rat | Intravenous | 50 | 9.5 medchemexpress.comselleckchem.com |
| Human | Intravenous | 1 | 3.0 ± 0.8 (Mean ± SD) nih.gov |
Metabolism Research of this compound
This compound undergoes extensive first-pass hepatic biotransformation drugbank.comdrugs.comhres.cahres.ca.
Identification and Characterization of Active Metabolites (e.g., Diacetolol)
The primary active metabolite of acebutolol is an N-acetyl derivative known as diacetolol drugs.compatsnap.comhres.cahres.ca. Diacetolol is pharmacologically active and is equipotent to acebutolol, possessing a similar pharmacological profile drugs.comwikipedia.orghres.canih.govhres.cawikipedia.org. In some animal models, such as cats, diacetolol has been observed to be more cardioselective than the parent compound drugs.comhres.ca. The formation of diacetolol does not attenuate the therapeutic effect of acebutolol despite the first-pass phenomenon drugs.comhres.cahres.ca. The elimination half-life of diacetolol is longer than that of acebutolol, typically ranging from 8 to 13 hours, compared to 3 to 4 hours for the parent drug drugbank.comdrugs.comwikipedia.orgpatsnap.commims.comhres.cadrugs.comwikem.orghres.ca. Peak plasma levels of diacetolol are generally reached within 3.5 to 4 hours after oral administration of acebutolol drugs.comwikipedia.orghres.ca.
Hepatic Biotransformation Pathways
Acebutolol is extensively metabolized in the liver nih.gov. It primarily undergoes hydrolysis of its butyramide (B146194) group to form the desbutyl primary amine, acetolol wikipedia.orgnih.gov. Acetolol is then almost completely converted to diacetolol via N-acetylation wikipedia.orgnih.gov. Research indicates that the production of diacetolol occurs through hydrolysis by carboxylesterase 2 (CES2) and subsequent acetylation by N-acetyltransferase 2 (NAT2) researchgate.net. The extent of metabolism of acebutolol to diacetolol appears to be independent of the genetic acetylator phenotype of the patient nih.gov. At higher doses, a lack of linearity in kinetics is observed, potentially due to saturation of hepatic biotransformation sites drugs.comhres.cahres.ca.
Metabolic Stability Studies
Information directly detailing "metabolic stability studies" as a distinct section is limited in the provided search results. However, the consistent half-lives reported for both acebutolol and its active metabolite diacetolol across various sources indicate a predictable metabolic clearance profile. The observation that acebutolol does not appear to stimulate or inhibit its own metabolism under repeated dosing suggests a stable metabolic process over time nih.gov. However, linearity in kinetics may not be maintained at higher doses, possibly due to saturation of hepatic biotransformation drugs.comhres.cahres.ca.
Elimination and Excretion Pathway Investigations
Acebutolol and its metabolites are eliminated from the body through both renal and non-renal mechanisms drugbank.comdrugs.commims.comhres.cahres.cadrugs.comwikem.org. Approximately 30% to 40% of the elimination occurs via renal excretion, while 50% to 60% occurs through non-renal mechanisms, which include excretion into the bile and direct passage through the intestinal wall drugbank.comdrugs.commims.comhres.cahres.cawikem.orghres.ca.
While acebutolol itself is excreted through the gastrointestinal tract, its active metabolite, diacetolol, is predominantly eliminated by the kidneys drugs.comhres.cahres.ca. A linear relationship exists between the renal clearance of diacetolol and creatinine (B1669602) clearance drugs.comhres.cahres.ca. This linearity indicates that renal function significantly influences the elimination of the active metabolite, and dose adjustments may be necessary in patients with impaired renal function drugs.compatsnap.comhres.cahres.cadrugs.com. Both acebutolol and diacetolol are dialyzable hres.cadrugs.com.
Table 3: Elimination Pathways
| Pathway | Contribution to Elimination (%) | Primary Compound Eliminated |
| Renal Excretion | 30-40 drugbank.comdrugs.commims.comhres.cahres.cawikem.orghres.ca | Diacetolol drugs.comhres.cahres.ca |
| Non-renal Mechanisms | 50-60 drugbank.comdrugs.commims.comhres.cahres.cawikem.orghres.ca | Acebutolol drugs.comhres.cahres.ca |
| (Bile, Intestinal Wall) |
Table 4: Elimination Half-lives
| Compound | Half-life (hours) |
| Acebutolol | 3-4 drugbank.comdrugs.comwikipedia.orgpatsnap.commims.comhres.cawikem.orghres.ca |
| Diacetolol | 8-13 drugbank.comdrugs.comwikipedia.orgpatsnap.commims.comhres.cawikem.orghres.ca |
Renal Clearance Mechanisms
Renal excretion plays a significant role in the elimination of this compound and its active metabolite, diacetolol. Approximately 30% to 40% of acebutolol elimination occurs via renal excretion uni.lugoogle.comfda.govwikipedia.orgnih.gov. While the parent compound, this compound, is excreted through the gastrointestinal tract, its primary active metabolite, diacetolol, is predominantly eliminated by the kidneys uni.lufda.govwikipedia.orgnih.gov. A linear relationship has been established between the renal clearance of diacetolol and creatinine clearance fda.govwikipedia.orgnih.gov. This strong correlation necessitates dosage adjustments in patients with impaired renal function, with reductions recommended by 50% when creatinine clearance is less than 50 mL/min and by 75% when it falls below 25 mL/min uni.lufda.govwikipedia.orgnih.gov. Both this compound and its metabolite, diacetolol, are dialyzable uni.lufda.govwikipedia.org.
Table 1: Renal Excretion of this compound and Diacetolol
| Compound | Excretion Route | Percentage (%) | Notes | Reference |
| Acebutolol | Renal | 30-40 | Main compound, along with metabolite | uni.lugoogle.comfda.govwikipedia.orgnih.gov |
| Diacetolol | Renal | Predominantly | Active metabolite, linearly correlated with creatinine clearance | uni.lufda.govwikipedia.orgnih.gov |
Non-Renal Excretion Routes, Including Biliary Excretion
Beyond renal elimination, non-renal mechanisms contribute substantially to the excretion of this compound, accounting for approximately 50% to 60% of its total elimination uni.lugoogle.comfda.govwikipedia.orgnih.gov. These non-renal pathways encompass biliary excretion and direct passage through the intestinal wall uni.lugoogle.comfda.govwikipedia.orgnih.gov. Research indicates that more than 50% of an orally administered dose of acebutolol is recovered in the feces, with both acebutolol and diacetolol present in approximately equal proportions.
Table 2: Non-Renal Excretion of this compound
| Excretion Route | Percentage (%) | Components | Reference |
| Non-renal mechanisms | 50-60 | Biliary excretion, direct passage through intestinal wall | uni.lugoogle.comfda.govwikipedia.orgnih.gov |
| Fecal recovery | >50 | Acebutolol and Diacetolol (equal proportions) |
Parent Compound and Metabolite Elimination Kinetics (Half-Life Research)
This compound is well absorbed from the gastrointestinal tract following oral administration, but it undergoes extensive first-pass hepatic biotransformation uni.lugoogle.comfda.govwikipedia.org. This significant first-pass effect results in an absolute bioavailability of approximately 40% for the parent compound uni.lugoogle.comfda.govwikipedia.org. The primary metabolite, diacetolol, an N-acetyl derivative, is pharmacologically active and exhibits equipotency to acebutolol uni.lufda.govwikipedia.org. In some studies, diacetolol has been shown to be more cardioselective than acebutolol uni.luwikipedia.org.
The plasma elimination half-life of acebutolol is typically reported as approximately 3 to 4 hours uni.lugoogle.comfda.govwikipedia.org. Some studies indicate a bi-phasic elimination pattern for acebutolol, with mean initial and terminal half-lives of about 2 hours and 11 hours, respectively. For its active metabolite, diacetolol, the plasma elimination half-life ranges from 8 to 13 hours uni.lugoogle.comfda.govwikipedia.org. Peak plasma concentrations of acebutolol are generally achieved around 2.5 hours post-oral administration, while diacetolol reaches its peak at approximately 3.5 hours uni.lufda.govwikipedia.org. Notably, plasma levels of diacetolol often surpass those of the parent drug from 3 to 4 hours following dose administration. In elderly patients, the plasma half-lives of both acebutolol and diacetolol tend to be prolonged, suggesting potential accumulation in this demographic.
Table 3: Elimination Kinetics of Acebutolol and Diacetolol
| Compound | Elimination Half-Life (hours) | Time to Peak Concentration (hours) | Absolute Bioavailability (%) | Reference |
| Acebutolol | 3-4 (or 2-11, bi-phasic) | 2.5 | ~40 | uni.lugoogle.comfda.govwikipedia.org |
| Diacetolol | 8-13 | 3.5 | N/A | uni.lugoogle.comfda.govwikipedia.org |
Pharmacokinetic Variability and Population Pharmacokinetics Research
Understanding pharmacokinetic variability is fundamental for optimal therapeutic practice, as it informs dosage adjustments based on individual patient characteristics such as genetic makeup, environmental factors, physiological state, and pathological conditions. Population pharmacokinetics research is a methodology employed to characterize typical pharmacokinetic parameters within a patient population and to quantify the components of variability, including inter-individual differences.
Inter-Subject Variability Analysis
Studies have revealed considerable inter-subject variability in the plasma concentrations of both acebutolol and its major metabolite, diacetolol, following single-dose administration. The inter-subject variability in drug exposure can range from moderate to high.
Dose-Proportionality and Linearity Studies
The pharmacokinetics of this compound exhibit dose-proportionality within a single oral dose range of 200 to 400 mg uni.lufda.govwikipedia.orgnih.gov. However, this linearity is not maintained at higher doses, a phenomenon potentially attributed to the saturation of hepatic biotransformation sites uni.lufda.govwikipedia.orgnih.gov. Furthermore, after multiple dosing regimens, a lack of linearity is observed, evidenced by an approximate 100% increase in the area under the plasma concentration-time curve (AUC) compared to single oral dosing uni.lufda.govwikipedia.orgnih.gov.
Steady-State Plasma Level Investigations
During repeated dosing, steady-state plasma concentrations of both acebutolol and diacetolol are typically achieved. Investigations have shown that acebutolol does not appear to either stimulate or inhibit its own metabolism. A notable finding in subjects receiving chronic acebutolol therapy is that the acetyl metabolite (diacetolol) is consistently present in plasma at concentrations greater than those of the unchanged acebutolol throughout the dosing interval. Specifically, the mean steady-state plasma concentration ratio of diacetolol to unchanged acebutolol has been reported as 2.7 ± 1.0.
Table 4: Steady-State Plasma Level Characteristics
| Compound | Relationship at Steady State | Ratio (Metabolite to Parent) | Reference |
| Diacetolol | Consistently higher plasma levels than acebutolol | 2.7 ± 1.0 | |
| Acebutolol | Does not stimulate or inhibit its own metabolism | N/A |
Therapeutic Efficacy and Clinical Research Applications
Research on Acebutolol (B1665407) Hydrochloride in Hypertension Management
Acebutolol hydrochloride has been extensively studied for its efficacy in controlling hypertension, both as a monotherapy and in combination with other antihypertensive agents nih.govfda.gov.
As a monotherapy, once-daily this compound has been shown to effectively control mild to moderate essential hypertension in a significant number of patients nih.govrxlist.com. Double-blind controlled studies have demonstrated that acebutolol's antihypertensive effect is superior to placebo fda.govwikidoc.org.
In a 6-month study involving 40 hypertensive patients, acebutolol monotherapy achieved a significant antihypertensive response within 15 days of treatment. After 3 months, 41% of patients achieved a diastolic blood pressure below 90 mmHg, and an additional 35% had a diastolic blood pressure between 90 and 100 mmHg. The mean daily dosage ranged from 540 mg/day for patients new to antihypertensive treatment to 740 mg/day for those previously treated nih.gov. Acebutolol also induced a significant reduction in resting heart rate nih.govresearchgate.net.
Table 1: Efficacy of Acebutolol Monotherapy in Hypertension
| Study Duration | Patient Group (n) | Baseline BP (mmHg) | Reduction in SBP (mmHg) | Reduction in DBP (mmHg) | Diastolic BP < 90 mmHg (%) (at 3 months) | Diastolic BP 90-100 mmHg (%) (at 3 months) |
| 6 months nih.gov | Treatment-naive (25) | 175/105 | Significant reduction observed by Day 15 | Significant reduction observed by Day 15 | 41% (combined with previously treated group) nih.gov | 35% (combined with previously treated group) nih.gov |
| 6 months nih.gov | Previously treated (15) | 197/114 | Significant reduction observed by Day 15 | Significant reduction observed by Day 15 | 41% (combined with treatment-naive group) nih.gov | 35% (combined with treatment-naive group) nih.gov |
This compound produces a further reduction in blood pressure when used concomitantly with diuretics nih.govhres.cahres.ca. This combination has been found to be compatible and generally more effective than this compound alone hres.cahres.cahres.ca.
A study comparing acebutolol with a fixed diuretic combination of hydrochlorothiazide (B1673439)/amiloride hydrochloride in essential hypertension showed that both agents significantly reduced blood pressure at rest to an almost identical extent. However, during exercise, blood pressure was significantly lower with acebutolol (500 mg) compared to the diuretic combination (50 mg hydrochlorothiazide and 5 mg amiloride) nih.gov. This suggests a differential effect on exercise-induced blood pressure increases, with beta-blockers potentially being a first-choice drug in mild to moderate arterial hypertension and diuretics potentiating their antihypertensive effect nih.gov.
Table 2: Blood Pressure Reduction: Acebutolol vs. Diuretic Combination
| Treatment | Blood Pressure at Rest (Reduction) | Blood Pressure During Exercise (Reduction) |
| Acebutolol (500 mg) nih.gov | Significant reduction (p < 0.01) nih.gov | Significantly lower (p < 0.001) nih.gov |
| Hydrochlorothiazide (50 mg) / Amiloride (5 mg) nih.gov | Significant reduction (p < 0.01) nih.gov | Not as low as acebutolol nih.gov |
This compound has demonstrated comparable efficacy to other beta-blocking agents in treating hypertension nih.govwikidoc.org. In a large double-blind study, acebutolol was as effective as propranolol (B1214883) in reducing blood pressure nih.govwikidoc.orgresearchgate.net. A multicenter study comparing oral acebutolol (n=182) with hydrochlorothiazide (n=178) in mild to moderate essential hypertension found both agents produced significant and comparable reductions in systolic, diastolic, and mean arterial blood pressures researchgate.net. Acebutolol resulted in reductions of 15.9 mmHg (systolic), 14.9 mmHg (diastolic), and 15.3 mmHg (mean arterial pressure), while hydrochlorothiazide led to reductions of 15.2 mmHg (systolic), 13.3 mmHg (diastolic), and 11.8 mmHg (mean arterial pressure) researchgate.net.
Table 3: Comparative Antihypertensive Efficacy
| Antihypertensive Agent | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Mean Arterial BP Reduction (mmHg) |
| Acebutolol (n=182) researchgate.net | 15.9 | 14.9 | 15.3 |
| Hydrochlorothiazide (n=178) researchgate.net | 15.2 | 13.3 | 11.8 |
Angina Pectoris Research Applications
This compound has been studied for its anti-anginal properties, demonstrating efficacy in both chronic stable angina and in assessing its anti-anginal effects through objective measures nih.govnih.govahajournals.orgnih.gov.
Controlled clinical trials have documented the anti-anginal actions of oral this compound in chronic stable angina pectoris, with its efficacy being comparable to that of other beta-blocking agents nih.gov. Studies have shown that acebutolol significantly reduces the frequency of angina attacks and the consumption of sublingual nitroglycerin nih.govahajournals.orgnih.gov. For example, in a study of 44 patients with chronic stable angina, acebutolol led to a statistically significant decline in the weekly frequency of angina attacks and nitroglycerin tablet consumption at dosages of 600-1200 mg/day ahajournals.org.
The anti-anginal effects of this compound have been objectively assessed using graded treadmill testing nih.govahajournals.orgnih.gov. Studies have shown that acebutolol produces a significant increase in treadmill effort tolerance, as measured by the time to appearance of ischemic ECG changes and total work performed nih.govahajournals.orgnih.gov. In a study of 23 patients, acebutolol (600 mg/day) led to a significant increase in treadmill effort tolerance (p < 0.001) and a significant decrease in ischemic ST segment depression on 24-hour Holter monitoring nih.gov. A higher dose (1200 mg/day) further improved effort tolerance on treadmill testing (p < 0.05), though it did not lead to further clinical or 24-hour ECG monitoring improvement nih.gov. Acebutolol also reduces myocardial oxygen requirements by blocking catecholamine-induced increases in heart rate, systolic blood pressure, and the velocity and extent of myocardial contraction hres.cahres.ca.
Table 4: Objective Assessment of Acebutolol's Anti-Anginal Effects
| Parameter | Acebutolol (600 mg/day) Effect nih.gov | Statistical Significance (p-value) nih.gov |
| Clinical Angina Attacks | Decreased | < 0.001 |
| Sublingual Nitrate Consumption | Decreased | < 0.01 |
| Treadmill Effort Tolerance (Time to Ischemic ECG changes) | Increased | < 0.001 |
| Total Work Performed (Treadmill) | Increased | < 0.001 |
| Ischemic ST Segment Depression (24-hour Holter) | Decreased | Significant decrease |
Cardiac Arrhythmia Research and Management
This compound is employed in the treatment and management of cardiac arrhythmias, leveraging its beta-blocking properties patsnap.compatsnap.comnih.govmedchemexpress.comdrugs.com. Through the selective inhibition of beta-1 adrenergic receptors, this compound diminishes the effects of adrenergic stimulation on the heart, resulting in a decreased heart rate and myocardial contractility patsnap.compatsnap.com. Furthermore, its efficacy in these conditions stems from its capacity to stabilize the cardiac membrane and reduce excitability, which is crucial for preventing abnormal electrical impulses within the heart patsnap.com. Electrophysiological studies in humans have indicated that this compound can delay AV conduction time and increase the refractoriness of the AV node, without significantly affecting sinus node recovery time, atrial refractory period, or HV conduction time hres.cahres.ca.
Investigations in Ventricular Arrhythmias (e.g., Premature Ventricular Contractions)
Research has investigated this compound's effectiveness in suppressing ventricular arrhythmias, particularly premature ventricular contractions (PVCs) patsnap.comdrugs.comahajournals.orgresearchgate.net. In a study evaluating its antiarrhythmic action, 8 out of 10 patients with frequent PVCs demonstrated a greater than 50% reduction in PVC frequency within 12 hours following a single 300 mg oral dose ahajournals.org. This reduction in PVCs was observed to persist for up to 10 hours after the single dose ahajournals.org. For patients receiving multiple doses, the average PVC reduction was reported to be 87% ahajournals.org. This compound has been recognized for its utility in managing various types of PVCs, including uniform, multiform, and coupled PVCs, as well as R-on-T complexes drugs.com. It has been suggested that twice-daily dosing of this compound may be more effective than once-daily administration for both the suppression and prevention of frequent VPCs drugs.com.
Table 1: Reduction in Premature Ventricular Contractions (PVCs) with Acebutolol
| Study Design | Intervention | Patient Response (PVC Reduction) | Persistence of Effect |
| Single-dose (oral) | 300 mg this compound | >50% reduction in 8 of 10 patients ahajournals.org | Up to 10 hours ahajournals.org |
| Multiple-dose | Acebutolol therapy | Average 87% reduction ahajournals.org | Not specified |
Supraventricular Arrhythmia Research
This compound is utilized in the management of various supraventricular tachyarrhythmias drugs.comresearchgate.netdergipark.org.tr. Its beta-blocking effects contribute to its salutary outcomes in these conditions researchgate.net. As a Class II antiarrhythmic agent (beta-blocker), this compound is specifically used to treat supraventricular tachycardias dergipark.org.tr. Its electrophysiological effects, such as delayed AV conduction time and increased refractoriness of the AV node, play a role in its therapeutic action in these arrhythmias hres.cahres.ca.
Atrial Fibrillation Studies
This compound is applied in the management of atrial fibrillation (AF) patsnap.com. Ventricular rate control is a fundamental aspect of AF therapy and is often sufficient to alleviate symptoms related to the condition nice.org.uk. Uncontrolled fast ventricular rates in AF can contribute to exercise limitation, disability, and potentially lead to left ventricular dysfunction and heart failure nice.org.uk. This compound, as a beta-blocker, contributes to rate control in atrial fibrillation by influencing atrio-ventricular (AV) node conduction and autonomic tone, aiming to achieve appropriate ventricular rate control at rest and during exertion patsnap.comnice.org.uk.
Long-Term Outcomes Research and Cardiovascular Event Reduction
This compound is indicated for the long-term management of patients with angina pectoris stemming from ischemic heart disease hres.caahajournals.org. Clinical investigations have demonstrated its efficacy in reducing symptoms associated with chronic stable angina ahajournals.org. In a placebo-controlled, double-blind, randomized crossover study involving patients with chronic stable angina, this compound significantly decreased the frequency of angina attacks and the consumption of nitroglycerin, while also improving exercise capacity ahajournals.org. These findings suggest a positive impact on the symptomatic burden of ischemic heart disease, contributing to improved long-term patient well-being and potentially influencing cardiovascular event reduction through better disease management webmd.comahajournals.org. Blocking beta-1 receptors helps the heart beat more slowly, which can prevent abnormal heart rhythms, lower blood pressure, and may contribute to reducing the risk for heart attack and stroke webmd.com.
Table 2: Impact of Acebutolol on Chronic Stable Angina
| Outcome Measure | Effect with Acebutolol (compared to placebo) | Statistical Significance |
| Frequency of angina attacks | Significant decrease ahajournals.org | p < 0.002 ahajournals.org |
| Nitroglycerin consumption | Significant decrease ahajournals.org | p < 0.002 ahajournals.org |
| Exercise capacity | Significant increase ahajournals.org | p < 0.002 ahajournals.org |
| Resting heart rate | Reduced by 16% ahajournals.org | p < 0.002 ahajournals.org |
| Peak exercise heart rate | Reduced by 18% ahajournals.org | p < 0.002 ahajournals.org |
| Resting rate-pressure product | Reduced by 17% ahajournals.org | p < 0.002 ahajournals.org |
| Peak exercise rate-pressure product | Reduced by 30% ahajournals.org | p < 0.002 ahajournals.org |
Safety Profile and Adverse Event Research
Characterization of Adverse Reaction Profiles
The adverse reaction profile of acebutolol (B1665407) hydrochloride has been characterized through controlled clinical trials and post-marketing surveillance. These studies have involved patients with conditions such as hypertension, angina pectoris, and arrhythmia. nih.govnih.govhres.ca
Research from clinical trials has identified several common adverse events associated with acebutolol hydrochloride. webmd.compatsnap.com These effects are generally mild and may not necessitate the discontinuation of therapy. nih.govnih.gov The most frequently reported common side effects include fatigue, dizziness, and gastrointestinal disturbances. webmd.compatsnap.compatsnap.com Other common reactions involve the central nervous system and musculoskeletal system. wikem.orgmedlineplus.gov
| Adverse Event | Reported Frequency/Incidence | Source |
|---|---|---|
| Fatigue | 4% | hres.ca |
| Dizziness | 2% | hres.ca |
| Headache | Common | webmd.comwikem.orghealthline.com |
| Dyspnea (Shortness of breath) | 2.5% | hres.ca |
| Nausea | 2% | hres.ca |
| Constipation | Common | webmd.comwikem.orghealthline.com |
| Diarrhea | Common | webmd.comwikem.orghealthline.com |
| Upset Stomach / Dyspepsia | Common | webmd.comwikem.org |
| Muscle or Joint Pain | Common | wikem.orgmedlineplus.gov |
Investigations have revealed that while less common, this compound can be associated with serious adverse events. webmd.comwikem.org The most significant of these include congestive heart failure, severe bradycardia, and bronchospasm, which have been reported to occur in less than 1% of patients. hres.ca
Cardiac Failure : Sympathetic stimulation is crucial for maintaining circulation in individuals with diminished myocardial contractility. nih.gov Inhibition of this by beta-blockade carries the potential to worsen existing heart failure. nih.govwebmd.com For individuals with pre-existing heart disease, acebutolol may lead to or aggravate heart failure over time. webmd.com Symptoms that warrant immediate medical attention include shortness of breath (especially when lying down), swelling in the feet, ankles, or legs, unusual and rapid weight gain, and exceptional tiredness. webmd.commedlineplus.gov
Bradycardia : Acebutolol can cause a slower-than-normal heart rate (bradycardia). webmd.compatsnap.com While the medication is designed to lower the heart rate, an excessive reduction can lead to symptoms like dizziness, fainting, and fatigue. patsnap.com Overdoses with beta-blocking agents can lead to extreme bradycardia. drugbank.comnih.govrxlist.com
Bronchospasm : Acebutolol may cause the muscles around the airways to tighten, leading to bronchospasm, which can be a serious breathing problem. webmd.compatsnap.com Although acebutolol is cardioselective, this property diminishes at higher doses, increasing the risk of bronchoconstriction. healthline.comwikipedia.org This is particularly concerning for patients with pre-existing respiratory conditions like asthma. patsnap.compatsnap.comhealthline.com
Drug-Induced Lupus Erythematosus : Acebutolol has been associated with the development of antinuclear antibodies (ANA). drugs.comwikipedia.org In a small percentage of patients, this can manifest as a systemic lupus erythematosus (SLE)-like syndrome, with symptoms such as persistent joint and muscle pain. drugs.comwikipedia.org In extremely rare instances, systemic lupus erythematosus has been reported. drugs.comrxlist.com One case of subacute cutaneous lupus erythematosus (SCLE) induced by acebutolol has also been documented, which resolved after the drug was stopped. nih.gov
| Adverse Event | Description | Source |
|---|---|---|
| Cardiac Failure | New onset or worsening of pre-existing heart failure; can cause fluid buildup. | nih.govwebmd.comhres.ca |
| Severe Bradycardia | An excessively slow heart rate, which can be life-threatening. | webmd.comhres.cawikem.org |
| Hypotension | Decreased blood pressure. Reported in up to 2% of patients in some trials. | nih.govhres.ca |
| Bronchospasm | Tightening of airway muscles, causing difficulty breathing. Occurs in <1% of patients. | webmd.comhres.capatsnap.com |
| Lupus Erythematosus-like Syndrome | An autoimmune reaction with symptoms like joint/muscle pain and skin rash. Infrequent, but incidence is higher than with propranolol (B1214883). | drugs.comwikem.orgwikipedia.org |
| Severe Allergic Reactions | Can include symptoms like breathing problems, wheezing, racing heart, and swelling of the face or throat. | webmd.com |
System-Specific Adverse Effect Research
Research into the safety profile of this compound has also focused on its effects on specific organ systems.
The primary therapeutic action of this compound is on the cardiovascular system; however, this is also the source of its most significant adverse effects. webmd.com Research has focused on its potential to induce hypotension, bradycardia, and heart failure. nih.govnih.gov Studies have shown that acebutolol can cause a reduction in cardiac output. hres.canih.gov Concomitant use with other drugs that slow atrioventricular conduction and decrease heart rate, such as digitalis glycosides, can increase the risk of bradycardia. nih.govnih.gov In patients with ischemic heart disease, the acute effects of acebutolol were more pronounced, leading to increases in left ventricular end-diastolic pressure (LVEDP) and end-diastolic volume (EDV), and a greater reduction in cardiac output compared to individuals without the disease. nih.gov
The cardioselectivity of acebutolol means it has less effect on bronchial β2-receptors than non-selective beta-blockers. drugbank.compatsnap.comnih.gov However, this selectivity is not absolute and diminishes with higher doses. healthline.comwikipedia.org Therefore, acebutolol can still cause bronchoconstriction, particularly in susceptible individuals such as those with asthma or chronic obstructive pulmonary disease (COPD). patsnap.compatsnap.comhealthline.com Clinical studies in asthmatic patients have confirmed that low doses of acebutolol produce less evidence of bronchoconstriction compared to nonselective agents like propranolol. nih.gov Nevertheless, adverse respiratory effects such as dyspnea (shortness of breath) and wheezing have been reported. drugs.comhres.carxlist.com
Gastrointestinal side effects are among the more common adverse reactions to this compound. patsnap.com These are typically mild and may resolve as the body adjusts to the medication. patsnap.compatsnap.com Research from clinical trials and post-marketing data has identified several specific gastrointestinal issues.
| Adverse Event | Description | Source |
|---|---|---|
| Nausea | One of the most frequently reported GI issues. | webmd.comhres.capatsnap.com |
| Diarrhea | Commonly reported. | webmd.comwikem.orgmedlineplus.gov |
| Constipation | Commonly reported. | webmd.comwikem.orgmedlineplus.gov |
| Vomiting | Seen in up to 2% of patients in some clinical trials. | nih.govrxlist.com |
| Abdominal Pain | Seen in up to 2% of patients in some clinical trials. | nih.govrxlist.com |
| Upset Stomach/Dyspepsia | A general feeling of stomach discomfort. | webmd.comwikem.org |
A small number of cases involving liver abnormalities, such as increased SGOT and SGPT, have also been reported in association with acebutolol therapy. drugs.comnih.govrxlist.com In some instances, these were accompanied by symptoms like fever, malaise, dark urine, and nausea, and were found to be reversible upon discontinuation of the drug. drugs.comnih.govrxlist.com
Neurological and Central Nervous System Effects Research (e.g., Dizziness, Mood Changes)
Research into the neurological and central nervous system effects of this compound has identified several key areas of impact. Due to its hydrophilic nature, acebutolol does not readily cross the blood-brain barrier, which may lead to a lower incidence and severity of central nervous system adverse effects compared to more lipophilic beta-blockers. nih.gov However, a range of effects, from dizziness to mood alterations, have been documented in clinical research.
Commonly reported neurological and CNS side effects include dizziness, headache, fatigue, and sleep disturbances such as insomnia and unusual dreams. stlukesonline.orgrxlist.com In a study comparing the psychological effects of acebutolol and atenolol (B1665814), acebutolol was found to significantly reduce anxiety, although this effect was most prominent at the beginning of treatment. nih.gov Conversely, other research has noted anxiety as a potential side effect in up to 2% of patients. rxlist.comnih.gov
Less frequent but more severe effects have also been observed. These can include depression, confusion, memory loss, and changes in mental state such as agitation. rxlist.commentalhealth.com Hyper/hypoesthesia (abnormally increased or decreased sensitivity) and impotence have also been reported as potential central nervous system effects. rxlist.comnih.gov The potential for mood changes, including depression, is a recognized, though less common, side effect that warrants monitoring. patsnap.com
Table 1: Neurological and Central Nervous System Effects of this compound
| Effect Category | Specific Effects | Frequency/Observations |
| Common Effects | Dizziness, Headache, Fatigue | Frequently reported in clinical trials. stlukesonline.orgrxlist.com |
| Sleep Disturbances | Insomnia, unusual dreams. rxlist.com | |
| Mood and Psychological Effects | Anxiety Reduction | Observed in a comparative study, particularly early in treatment. nih.gov |
| Anxiety (as an adverse effect) | Reported in up to 2% of patients in some trials. rxlist.comnih.gov | |
| Depression | A recognized, though less common, potential side effect. rxlist.commentalhealth.compatsnap.com | |
| Confusion, Agitation | Infrequently reported serious side effects. mentalhealth.com | |
| Sensory and Other Effects | Hyper/hypoesthesia | Abnormally increased or decreased sensitivity. rxlist.comnih.gov |
| Impotence | A potential CNS-related side effect. rxlist.comnih.gov | |
| Memory Loss | A rare but serious reported effect. mentalhealth.com |
Integumentary System Reactions (e.g., Rashes)
Research has identified various integumentary system reactions associated with this compound, ranging from common rashes to more severe conditions. Skin rash is a commonly reported side effect. healthline.commedicines.org.uk Pruritus (itching) has also been noted in a small percentage of patients. nih.gov
More serious, though less frequent, reactions have been documented. In rare instances, acebutolol can provoke severe allergic reactions that manifest with skin symptoms such as hives and rash. patsnap.comhealthline.com There have also been reports of skin manifestations that resemble psoriasis or can lead to the exacerbation of existing psoriasis. medicines.org.uk Systemic lupus erythematosus (SLE), an autoimmune condition where the immune system attacks parts of the body, can be induced by acebutolol and may present with a severe skin rash, sometimes in a characteristic butterfly shape across the nose. healthline.com
Immunological Responses: Antinuclear Antibody (ANA) Titer Research
One prospective study followed 45 hypertensive patients on acebutolol monotherapy for a year. nih.gov Before treatment, 8.8% of patients had non-significant ANA titers. nih.gov After one year, 15.5% of patients had developed antinuclear antibodies. nih.gov In this study, no instances of a lupus-like syndrome were observed. nih.gov
Another study involving eleven patients on acebutolol therapy for 12 to over 24 weeks found that fluorescent ANA developed in 8 out of 9 patients who were initially negative. nih.gov The ANA titers tended to increase with the duration of therapy and decrease after the discontinuation of the drug. nih.gov Although positive lupus erythematosus cell preparations were seen in some patients, no clinical autoimmune disease developed during the observation period. nih.gov
The production of ANA is associated with drug-induced lupus erythematosus (DILE). researchgate.net Research in mice has suggested that the metabolic activation of acebutolol, specifically its hydrolysis and oxidation, may be linked to ANA production. researchgate.net While the development of ANA is a notable immunological response, associated clinical symptoms like persistent arthralgias and myalgias are infrequent. fda.gov
Table 2: Research Findings on Acebutolol and ANA Titers
| Study Design | Key Findings |
| Prospective clinical trials | Dose-dependent increase in positive ANA titers. Higher overall incidence than with propranolol. fda.gov |
| 1-year prospective study in 45 hypertensive patients | 15.5% of patients developed antinuclear antibodies after one year. No lupus-like syndrome was observed. nih.gov |
| Study of 11 patients over 12-24 weeks | 8 of 9 initially ANA-negative patients developed fluorescent ANA. Titers rose with therapy duration and fell after discontinuation. nih.gov |
| Animal (mouse) study | Administration of acebutolol resulted in ANA production in a significant portion of the mice. Metabolic processes appear to be associated with ANA production. researchgate.net |
Overdosage Management and Symptomatology Research
Overdosage of this compound can lead to significant and potentially life-threatening symptoms. The primary manifestations of overdose are extensions of the drug's pharmacological effects.
Symptoms of an overdose include extreme bradycardia (a very slow heart rate), severe dizziness, hypotension (low blood pressure), and shortness of breath. stlukesonline.orgmentalhealth.comdrugbank.com More severe consequences can include advanced atrioventricular block, intraventricular conduction defects, severe congestive heart failure, seizures, and in susceptible individuals, bronchospasm and hypoglycemia. mentalhealth.comdrugbank.com Other reported symptoms of overdose encompass anxiety, blurred vision, chest discomfort, cold sweats, coma, confusion, convulsions, cool and pale skin, and irregular breathing. mayoclinic.org
Management of an acebutolol overdose requires immediate medical attention. mentalhealth.comwebmd.com Treatment is largely supportive and aimed at counteracting the severe cardiovascular effects. In case of an overdose, seeking emergency medical help is crucial. stlukesonline.org
Risk-Benefit Assessment in Specific Clinical Scenarios
The risk-benefit profile of this compound must be carefully considered in various clinical situations. Its cardioselectivity and intrinsic sympathomimetic activity (ISA) offer advantages in some patient populations. nih.govpatsnap.com For instance, its cardioselectivity may reduce the risk of bronchoconstriction compared to non-selective beta-blockers, making it a potentially more suitable option for patients with certain respiratory conditions. patsnap.com The ISA may help in maintaining a baseline sympathetic tone, potentially lessening the severity of bradycardia. patsnap.com
In patients with a history of myocardial infarction, the Acebutolol et Prévention Secondaire de l'Infarctus (APSI) trial, a randomized, placebo-controlled study, demonstrated a significant reduction in mortality. nih.gov The trial showed a 48% decrease in total deaths and a 58% reduction in vascular mortality in the acebutolol group compared to placebo in high-risk post-acute myocardial infarction patients. nih.gov This suggests a favorable risk-benefit balance in this specific secondary prevention setting. nih.gov
However, in patients with renal insufficiency, the risk profile changes. While acebutolol is excreted through the gastrointestinal tract, its active metabolite, diacetolol (B1670378), is primarily eliminated by the kidneys. nih.govfda.gov This necessitates a dose reduction in patients with impaired renal function to avoid accumulation and potential toxicity. nih.govfda.gov
For individuals with diabetes, acebutolol can mask the warning signs of hypoglycemia, such as tachycardia. mayoclinic.org This requires careful monitoring and patient education. mayoclinic.org Similarly, in patients with thyrotoxicosis, acebutolol can mask the signs of this condition. medicines.org.uk
The potential for acebutolol to induce antinuclear antibodies (ANA) represents a risk that must be weighed against its therapeutic benefits. fda.govnih.govnih.gov While the development of a full-blown lupus-like syndrome is rare, the possibility of immunological reactions exists. fda.govnih.gov
Recent research has also explored the potential repurposing of acebutolol for other conditions, such as osteoporosis. biorxiv.org A study using multi-omics data and zebrafish experiments suggested that acebutolol may have a protective effect on bone mineral density. biorxiv.org If further validated, this could expand its benefit profile into new clinical areas.
Ultimately, the decision to use this compound requires a thorough evaluation of the patient's individual clinical characteristics, comorbidities, and the specific therapeutic goals, weighing the established benefits against the known risks.
Drug Interactions and Concomitant Therapy Research
Pharmacodynamic Interaction Studies
Interactions with Other Beta-Blockers
Concurrent use of acebutolol (B1665407) with other beta-blockers (e.g., atenolol (B1665814), propranolol (B1214883), sotalol, timolol) can lead to additive pharmacodynamic effects. medscape.comrxlist.com This combination can result in an increased risk of hypotension, bradycardia, and atrioventricular (AV) block. medscape.comrxlist.com The synergistic effect on heart rate and blood pressure necessitates caution and may require dosage adjustments. medscape.com It is generally recommended to avoid or use an alternative drug when considering combining acebutolol with other beta-blockers like pindolol (B1678383) and propranolol. medscape.com
Table 1: Effects of Co-administration of Acebutolol with Other Beta-Blockers
| Interacting Beta-Blocker | Potential Pharmacodynamic Effect | Clinical Recommendation |
| Atenolol | Increased arrhythmogenic activities, increased serum potassium. medscape.comdrugbank.com | Use with caution/monitor. medscape.com |
| Propranolol | Increased anti-hypertensive channel blocking. medscape.com | Avoid or use alternate drug. medscape.com |
| Sotalol | Increased anti-hypertensive channel blocking. medscape.com | Avoid or use alternate drug. medscape.com |
| Timolol | Increased anti-hypertensive channel blocking. medscape.com | Avoid or use alternate drug. medscape.com |
| Pindolol | Increased anti-hypertensive channel blocking. medscape.com | Avoid or use alternate drug. medscape.com |
| Bisoprolol | Increased risk of adverse effects. drugbank.com | Use with caution/monitor. |
Combinations with Calcium Channel Blockers (e.g., Verapamil (B1683045), Diltiazem)
The combination of acebutolol with calcium channel blockers, particularly non-dihydropyridine agents like verapamil and diltiazem (B1670644), can result in additive negative effects on myocardial contractility and AV conduction. drugs.com This interaction may lead to enhanced antihypertensive effects, bradycardia, and an increased risk of heart failure. medscape.comdrugs.comthekingsleyclinic.com Studies have shown that diltiazem can significantly increase the plasma concentration of acebutolol and its active metabolite, diacetolol (B1670378), by decreasing their clearance. koreascience.kr Close monitoring of hemodynamic parameters is crucial when these drugs are used concomitantly. drugs.com
Table 2: Research Findings on Acebutolol and Calcium Channel Blocker Interactions
| Calcium Channel Blocker | Study Finding | Potential Clinical Outcome |
| Verapamil | Additive effects may lead to increased side effects. drugs.com | Fatigue, headache, fainting, swelling, shortness of breath, changes in heartbeat. drugs.com |
| Diltiazem | Co-administration significantly increases plasma concentrations of acebutolol and diacetolol. koreascience.kr | Increased risk of bradycardia, hypotension, and other adverse cardiovascular events. drugs.comdrugs.com |
Interactions with Cardiac Glycosides (e.g., Digitalis)
Both acebutolol and cardiac glycosides like digoxin (B3395198) slow atrioventricular (AV) conduction and decrease heart rate. drugs.commedicaldialogues.inrxlist.com Their concomitant use can potentiate the risk of bradycardia. drugs.commedicaldialogues.inrxlist.com While no significant pharmacokinetic interactions have been observed, the additive pharmacodynamic effects on heart rate and rhythm warrant careful observation. drugs.comrxlist.com In patients with a history of heart failure who are managed with digitalis and/or diuretics, acebutolol can be used cautiously. drugs.comnih.gov
Table 3: Summary of Acebutolol and Cardiac Glycoside Interaction Studies
| Interacting Drug | Pharmacodynamic Effect | Research Note |
| Digitalis (Digoxin) | Both drugs slow AV conduction and decrease heart rate. drugs.commedicaldialogues.inrxlist.com | Concomitant use increases the risk of bradycardia. drugs.commedicaldialogues.inrxlist.com No significant pharmacokinetic interactions have been reported. drugs.comrxlist.com |
Impact on Antidiabetic Agents (e.g., Sulfonylureas, Insulin)
Beta-blockers like acebutolol can affect glucose metabolism and may alter the efficacy of antidiabetic agents. drugbank.comdrugs.com They can mask the symptoms of hypoglycemia, such as tachycardia, making it difficult for patients to recognize a hypoglycemic episode. drugs.com Studies have investigated the interaction between acebutolol and sulfonylureas like glibenclamide. Research in maturity-onset diabetic patients showed that both acebutolol and propranolol significantly modified the hypoglycemic action of glibenclamide, with acebutolol's effect being slightly less pronounced. nih.govnih.gov It is suggested that beta-blockers may modify the effect of sulfonylureas on insulin (B600854) release. nih.govnih.gov The therapeutic efficacy of various insulins and oral antidiabetic drugs like acarbose (B1664774) and chlorpropamide (B1668849) can be increased when used with acebutolol. drugbank.com
Table 4: Effects of Acebutolol on Antidiabetic Agents
| Antidiabetic Agent | Interaction | Clinical Implication |
| Sulfonylureas (e.g., Glibenclamide, Tolbutamide) | May modify the hypoglycemic action. nih.govnih.gov | Potential for altered blood glucose control. nih.govnih.gov No significant interaction with tolbutamide (B1681337) has been observed. drugs.comnih.gov |
| Insulin | Can mask symptoms of hypoglycemia (e.g., tachycardia). drugs.com May potentiate insulin-induced hypoglycemia. drugs.com | Increased risk of unrecognized and prolonged hypoglycemia. drugs.com |
| Acarbose | Therapeutic efficacy of acarbose can be increased. drugbank.com | Potential for enhanced glucose-lowering effect. |
| Chlorpropamide | Therapeutic efficacy of chlorpropamide can be increased. drugbank.com | Potential for enhanced glucose-lowering effect. |
Concomitant Use with Catecholamine-Depleting Agents (e.g., Reserpine)
When administered with beta-blocking agents, catecholamine-depleting drugs such as reserpine (B192253) can have an additive effect. drugs.commedicaldialogues.inrxlist.commedicinenet.com This combination can lead to marked bradycardia and hypotension. drugs.commedicaldialogues.inrxlist.commedicinenet.com Patients treated with both acebutolol and a catecholamine depletor should be closely monitored for these effects, which may manifest as vertigo, syncope, or orthostatic hypotension. drugs.commedicaldialogues.inrxlist.commedicinenet.com
Table 5: Documented Interactions between Acebutolol and Catecholamine-Depleting Agents
| Interacting Agent | Pharmacodynamic Effect | Clinical Monitoring |
| Reserpine | Additive effect leading to potential for marked bradycardia and hypotension. drugs.commedicaldialogues.inrxlist.commedicinenet.com | Close observation for vertigo, syncope, and orthostatic changes in blood pressure. drugs.commedicaldialogues.inrxlist.commedicinenet.com |
Interactions with Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
Nonsteroidal anti-inflammatory drugs (NSAIDs) have been reported to blunt the antihypertensive effect of beta-adrenoreceptor blocking agents, including acebutolol. drugs.comrxlist.commedicinenet.comhealthline.com This interaction may be due to the inhibition of prostaglandin (B15479496) synthesis by NSAIDs, which can affect blood pressure regulation. medscape.com Consequently, the blood pressure-lowering efficacy of acebutolol may be diminished when co-administered with NSAIDs like ibuprofen (B1674241) and naproxen. healthline.comgoodrx.comclevelandclinic.org
Table 6: Research on the Interaction of Acebutolol with NSAIDs
| NSAID | Effect on Acebutolol | Mechanism |
| Ibuprofen | May decrease the blood pressure-lowering effect. healthline.com | Potential inhibition of prostaglandin synthesis. medscape.com |
| Naproxen | May decrease the blood pressure-lowering effect. healthline.com | Potential inhibition of prostaglandin synthesis. medscape.com |
| Diclofenac | May decrease the blood pressure-lowering effect. healthline.com | Not specified. |
| Indomethacin | May decrease the blood pressure-lowering effect. healthline.com | Not specified. |
Alpha-Adrenergic Agonist and Antagonist Co-administration Studies
Research into the concomitant administration of acebutolol with alpha-adrenergic agents reveals significant pharmacodynamic interactions. These studies are crucial for understanding the synergistic or antagonistic effects on blood pressure and cardiovascular parameters.
Alpha-Adrenergic Agonist Co-administration:
Clinical studies have investigated the interaction between acebutolol and alpha-2 adrenergic agonists like clonidine. Co-administration can lead to synergistic effects, potentially enhancing the reduction of blood pressure and heart rate. medindia.netisciii.esnih.gov
A comparative clinical trial involving patients with essential hypertension examined the effects of slow-release clonidine, acebutolol, and a combination of both. The study demonstrated an additive antihypertensive effect when the two drugs were administered together. nih.gov The combination therapy resulted in a greater reduction in mean blood pressure compared to either drug used as monotherapy. nih.gov This additive effect may be attributed to the parallel inhibition of the renin system and the sympathetic nervous system, along with an observed increase in natriuresis. nih.gov
The research also highlighted changes in key biomarkers. While both treatments individually reduced plasma renin activity, the combined therapy also led to a significant decrease in plasma noradrenaline. nih.gov
Table 1: Effects of Acebutolol and Clonidine Co-administration on Mean Blood Pressure
| Treatment | Mean Blood Pressure Reduction (mmHg) |
|---|---|
| Slow-Release Clonidine (0.5 mg) | 23 |
| Acebutolol (800 mg) | 16 |
| Combined Administration | 39 |
Data sourced from a comparative study in patients with essential hypertension. nih.gov
Caution is advised, as the use of central alpha-2 adrenergic agonists with beta-blockers may lead to synergistic pharmacodynamic effects resulting in bradycardia and AV block. isciii.es Furthermore, abrupt withdrawal of an alpha-2 agonist like clonidine, particularly in patients on concurrent beta-blocker therapy, can precipitate a rebound hypertensive crisis. isciii.esdrugs.com
Alpha-Adrenergic Antagonist Co-administration:
Studies involving the co-administration of acebutolol with alpha-adrenergic antagonists, such as prazosin, indicate a potential for enhanced hypotensive effects. peacehealth.orgresearchgate.netwebmd.comnih.gov Specifically, acebutolol may increase the orthostatic hypotensive activities associated with prazosin. peacehealth.orgmedscape.com This interaction can heighten the risk or severity of hypotension when the two drugs are used in combination. researchgate.netnih.gov
Pharmacokinetic Interaction Studies
Pharmacokinetic studies focus on how the body affects a drug, including its absorption, distribution, metabolism, and excretion. Research in this area for acebutolol has identified key interactions related to its metabolic pathways and clearance.
Acebutolol undergoes extensive first-pass metabolism in the liver. drugs.com Its metabolic pathway does not primarily involve the well-known cytochrome P450 (CYP) enzymes for its main transformation but is susceptible to modulation by certain inducers and inhibitors.
The biotransformation of acebutolol involves hydrolysis to its hydrolytic metabolite, acetolol, a reaction mediated by carboxylesterase 2 (CES2). nih.gov Acetolol is then subject to oxidation, a process found to be catalyzed by CYP2C19. nih.gov The primary active metabolite of acebutolol, diacetolol, is formed through subsequent acetylation by N-acetyltransferase 2 (NAT2). nih.gov
Research using mouse models has demonstrated the impact of enzyme modulation on acebutolol's effects. nih.gov
Induction: Co-administration with pregnenolone (B344588) 16α-carbonitrile, a known P450 inducer, was found to increase the production of antinuclear antibodies (ANA) in mice treated with acebutolol, suggesting that increased metabolic activation can occur. nih.gov Other research indicates that barbiturates, such as butabarbital and amobarbital, can decrease the levels of acebutolol by increasing its metabolism. medscape.com
Inhibition: The use of inhibitors for esterases (tri-o-tolylphosphate) or P450 enzymes (1-aminobenzotriazole) resulted in lower ANA production in the mouse model. nih.gov Specifically, tranylcypromine, a CYP2C19 inhibitor, was shown to block the formation of a metabolite from acetolol, confirming the role of CYP2C19. nih.gov DrugBank also lists several compounds, such as abiraterone (B193195) and chlorpromazine, that could potentially decrease the metabolism of acebutolol. drugbank.com
Table 2: Investigated Modulators of Acebutolol Metabolism
| Modulator Type | Agent(s) | Investigated Effect |
|---|---|---|
| Inducers | Pregnenolone 16α-carbonitrile, Butabarbital, Amobarbital | Increase acebutolol metabolism. medscape.comnih.gov |
| Inhibitors | Tri-o-tolylphosphate, 1-aminobenzotriazole, Tranylcypromine | Decrease acebutolol metabolism. nih.gov |
While acebutolol itself is excreted via the gastrointestinal tract, its pharmacologically active metabolite, diacetolol, is eliminated predominantly by the kidneys. medscape.comdrugs.comrxlist.com Research has established a linear relationship between the renal clearance of diacetolol and creatinine (B1669602) clearance. medscape.comrxlist.com This finding is significant as it implies that any condition or co-administered drug that alters renal function or creatinine clearance will directly modulate the clearance of this active metabolite.
In patients with impaired renal function, such as a creatinine clearance of less than 50 mL/min, the elimination of diacetolol is decreased, leading to a potential for accumulation. drugs.comrxlist.com
The interaction of acebutolol with food and dietary components has been the subject of specific pharmacokinetic studies.
In general, the bioavailability of acebutolol is not significantly affected by the presence of food in the gut. nih.gov However, specific components within certain foods can interact with the drug's absorption.
A notable interaction has been observed with grapefruit juice. A randomized crossover study in healthy volunteers investigated the effects of ingesting grapefruit juice on the pharmacokinetics of a 400 mg dose of acebutolol. The study found that grapefruit juice modestly decreased the plasma concentrations of both acebutolol and its active metabolite, diacetolol, likely by impairing their absorption in the intestine. nih.govnih.gov The interaction is not believed to be mediated by CYP enzyme inhibition, as the biotransformation of acebutolol to diacetolol does not primarily involve these enzymes. nih.gov While the study concluded that this interaction is unlikely to be of clinical significance for most patients, it provides specific data on the pharmacokinetic changes. nih.govresearchgate.netnih.gov
Table 3: Effect of Grapefruit Juice on the Pharmacokinetics of Acebutolol and Diacetolol
| Pharmacokinetic Parameter | Compound | Change with Grapefruit Juice |
|---|---|---|
| Cmax (Peak Plasma Concentration) | Acebutolol | ↓ 19% nih.govnih.gov |
| Diacetolol | ↓ 24% researchgate.netnih.gov | |
| AUC (Area Under the Curve) | Acebutolol | ↓ 7% nih.govnih.gov |
| Diacetolol | ↓ 18% researchgate.netnih.gov | |
| t1/2 (Elimination Half-life) | Acebutolol | Prolonged from 4.0h to 5.1h researchgate.netnih.gov |
Data sourced from a randomized crossover study in healthy volunteers. nih.gov
Other potential dietary interactions have been noted, such as the avoidance of caffeine-containing products, which may decrease the antihypertensive effect of acebutolol. medindia.net
Special Population Considerations in Acebutolol Hydrochloride Research
Geriatric Patient Research
The physiological changes associated with aging can significantly influence the pharmacokinetics and pharmacodynamics of medications. Consequently, specific research into the use of acebutolol (B1665407) hydrochloride in the geriatric population is essential to establish its safety and efficacy in this demographic.
Age-Related Pharmacokinetic and Pharmacodynamic Alterations
Studies have revealed significant differences in how the bodies of older adults process acebutolol and its primary active metabolite, diacetolol (B1670378), compared to younger individuals.
Key pharmacokinetic changes observed in the elderly include:
Increased Bioavailability: The bioavailability of both acebutolol and diacetolol is approximately doubled in geriatric patients. This is likely due to age-related decreases in first-pass metabolism and renal function.
Elevated Plasma Concentrations: Following oral administration, elderly patients tend to have higher peak plasma concentrations of both acebutolol and diacetolol. Research has shown that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) are significantly greater in older adults. One study reported that these parameters were twofold higher in geriatric patients compared to younger subjects.
Prolonged Half-Life: The elimination half-lives of both acebutolol and its metabolite, diacetolol, are extended in the elderly, leading to a slower excretion of the drug.
These age-related pharmacokinetic alterations indicate a higher risk of drug accumulation in geriatric patients.
Regarding pharmacodynamics, while specific studies on the pharmacodynamic changes of acebutolol in the elderly are not extensively detailed in the provided search results, it is a well-established principle that older adults can have altered sensitivity to cardiovascular drugs. This can lead to exaggerated responses, particularly an increase in the incidence of side effects.
Interactive Data Table: Pharmacokinetic Parameters of Acebutolol in Geriatric vs. Young Subjects
| Parameter | Geriatric Patients | Young Subjects |
| Acebutolol Half-Life (oral) | 11.6 hours | 7.2 hours |
| Diacetolol Half-Life (oral) | 14.8 hours | 12 hours |
| Acebutolol Bioavailability | Approximately doubled | Standard |
| Diacetolol Bioavailability | Approximately doubled | Standard |
| Acebutolol Peak Plasma Levels | Higher | Lower |
| Diacetolol Peak Plasma Levels | Higher | Lower |
Clinical Outcomes and Safety in Elderly Populations
Clinical trials have assessed the efficacy and safety of acebutolol for conditions such as hypertension in the elderly. A review of three U.S. multicenter controlled clinical trials provided insights into its use in patients aged 65 and older.
Key findings from this review include:
Acebutolol effectively lowered diastolic blood pressure in elderly patients.
A significant majority of elderly patients (86.5%) were categorized as responders to the therapy.
In terms of response rate for hypertension management, acebutolol demonstrated superiority over placebo, propranolol (B1214883), and hydrochlorothiazide (B1673439) in this age group.
The drug was generally well-tolerated by the elderly participants.
Renal Impairment Research
The kidneys are a primary route of elimination for diacetolol, the active metabolite of acebutolol, making research in patients with renal impairment crucial.
Metabolite Accumulation Studies
In individuals with impaired renal function, the excretion of diacetolol is significantly prolonged. This can lead to the accumulation of this active metabolite. Studies have shown a significant correlation between the half-life and elimination rate of diacetolol and creatinine (B1669602) clearance. The area under the curve (AUC) for diacetolol has shown a 40-fold individual variation that also correlated with renal function. This indicates that renal elimination is the main excretion pathway for diacetolol.
Pharmacokinetic Modeling in Renal Dysfunction
Pharmacokinetic studies have demonstrated that while the plasma half-life of acebutolol itself does not strongly correlate with the degree of renal impairment, there is a good correlation between the renal clearance of creatinine and that of acebutolol. However, the elimination of its active metabolite, diacetolol, is significantly affected by renal function. Physiologically based pharmacokinetic (PBPK) models have been developed to predict the pharmacokinetics of drugs in patients with chronic kidney disease, accounting for various physiological changes beyond just glomerular filtration rate.
Interactive Data Table: Impact of Renal Impairment on Acebutolol and Diacetolol Pharmacokinetics
| Parameter | Acebutolol | Diacetolol | Reference |
| Primary Route of Elimination | Non-renal (hepatic metabolism) | Renal | |
| Correlation of Half-Life with Renal Function | Poor | Significant | |
| Correlation of Renal Clearance with Creatinine Clearance | Good | Significant | |
| Risk of Accumulation in Renal Impairment | Low | High |
Hepatic Impairment Research
Acebutolol undergoes extensive first-pass metabolism in the liver. Therefore, the impact of hepatic impairment on its pharmacokinetics is an important area of investigation.
Research on the effects of liver disease on the pharmacokinetics of acebutolol has yielded somewhat varied results. A single-dose study in patients with liver disease found no significant differences in the measured pharmacokinetic parameters of acebutolol and diacetolol. Similarly, other sources state that liver cirrhosis does not appear to substantially alter the pharmacokinetic profile of the parent drug and its metabolite.
However, another study in rabbits with induced hepatic failure showed that the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) of acebutolol were significantly increased in those with moderate to severe hepatic failure. This study suggested that dose adjustment may be necessary for hypertensive patients with hepatic damage. Given these differing findings and the fact that the effects of hepatic impairment on the elimination of the drug have not been fully evaluated, caution is advised when administering acebutolol to patients with impaired hepatic function.
Impact on First-Pass Metabolism
Acebutolol hydrochloride undergoes extensive first-pass metabolism in the liver following oral administration, which significantly influences its bioavailability. drugs.comwikipedia.orgkoreascience.kr This initial metabolic process results in an absolute bioavailability of approximately 40% for the parent compound. drugs.comdrugbank.com The primary metabolite formed during this process is diacetolol, an N-acetyl derivative that is pharmacologically active. drugs.comthoracickey.com Research indicates that diacetolol is equipotent to acebutolol and may possess greater cardioselectivity, meaning the first-pass effect does not diminish the therapeutic efficacy of the drug. drugs.comhres.ca
The process of first-pass metabolism can be influenced by various factors. For instance, studies in rabbit models suggest that the co-administration of diltiazem (B1670644) can significantly increase the plasma concentration and area under the plasma concentration-time curve (AUC) of both acebutolol and diacetolol, indicating an inhibition of first-pass metabolism. koreascience.kr Furthermore, research involving bile duct-bypassed rabbits suggests that the enterohepatic recycling of bile components is associated with the oral bioavailability of acebutolol. koreascience.kr
Kinetic studies have shown that the plasma elimination half-life of acebutolol is approximately 3 to 4 hours, while its active metabolite, diacetolol, has a longer half-life of 8 to 13 hours. drugs.comwikipedia.orgdrugbank.com The peak plasma concentration for acebutolol is reached at about 2.5 hours, and for diacetolol, it is about 3.5 hours after oral administration. drugs.com
In geriatric populations, research has observed a significant alteration in first-pass metabolism. The bioavailability of both acebutolol and its metabolite, diacetolol, is approximately doubled in elderly patients. drugs.comrxlist.com This is likely attributable to a decrease in both first-pass metabolism and renal function in this age group. drugs.com
Stereoselectivity also plays a role in the metabolism of acebutolol. Studies in healthy subjects have shown that after oral administration of racemic acebutolol, the oral clearance of the R-enantiomer of acebutolol is significantly greater than that of the S-enantiomer. nih.gov This suggests that the first-pass metabolism of the R-enantiomer to its metabolite, R-diacetolol, is stereoselective. nih.gov
Table 1: Pharmacokinetic Parameters of Acebutolol and Diacetolol
| Parameter | Acebutolol | Diacetolol |
|---|---|---|
| Absolute Bioavailability | ~40% drugs.comdrugbank.com | - |
| Plasma Half-Life | 3-4 hours drugs.comwikipedia.org | 8-13 hours drugs.comwikipedia.org |
| Time to Peak Concentration | 2.5 hours drugs.com | 3.5 hours drugs.com |
This table summarizes key pharmacokinetic values for acebutolol and its active metabolite, diacetolol.
Liver Function Monitoring in Research
Given that acebutolol is extensively metabolized in the liver, monitoring hepatic function in research settings is a critical consideration. thoracickey.com Clinical studies and post-marketing surveillance have identified instances of hepatic-related effects, necessitating careful observation of liver function parameters in patients receiving acebutolol.
Research has shown that acebutolol treatment is associated with a low rate of mild-to-moderate elevations in serum aminotransferase levels. nih.gov These elevations are typically asymptomatic and transient, often resolving even with continued therapy. nih.gov However, there have been a few documented cases of clinically apparent, acute liver injury linked to acebutolol, which generally presents as a hepatocellular pattern with an acute hepatitis-like picture. nih.gov The onset of such injury is typically between 1 and 6 weeks of initiating treatment. nih.gov
In patients with pre-existing liver conditions, such as cirrhosis, the pharmacokinetic profile of acebutolol and diacetolol does not appear to be significantly altered after a single dose. wikipedia.orgresearchgate.net However, in studies on rabbits with induced moderate to severe hepatic failure, a significant decrease in the volume of distribution and total body clearance of acebutolol was observed, suggesting that dose adjustments might be necessary for patients with hepatic damage. researchgate.net Therefore, researchers and clinicians should exercise caution when administering acebutolol to patients with impaired hepatic function. drugs.comrxlist.com
Table 2: Hepatic-Related Observations in Acebutolol Research
| Observation | Finding | Reference |
|---|---|---|
| Serum Aminotransferase | Low rate of mild-to-moderate, often transient, elevations. | nih.gov |
| Acute Liver Injury | Rare cases of clinically apparent, hepatocellular injury. | nih.gov |
| Antinuclear Antibodies (ANA) | Dose-dependent increase in positive ANA titers. | drugs.com |
| Lupus-Like Syndrome | Infrequent, with arthralgias and myalgias; may have enzyme elevations. | wikipedia.orgnih.gov |
This table outlines key findings related to liver function during acebutolol research.
Cardiovascular Comorbidity Research
Studies in Controlled and Uncontrolled Heart Failure
It is important to note that abrupt cessation of acebutolol therapy can exacerbate angina pectoris and, in some cases, lead to myocardial infarction, particularly in patients with underlying coronary artery disease. rxlist.commedicines.org.uk
Ischemic Heart Disease Considerations
Acebutolol has been the subject of numerous studies in the context of ischemic heart disease (IHD). hres.ca Research has demonstrated its efficacy in managing chronic stable angina pectoris. ahajournals.org A double-blind, randomized, crossover study involving 44 patients with chronic stable angina found that acebutolol significantly decreased the frequency of angina attacks and the consumption of nitroglycerin. ahajournals.org
In the setting of acute myocardial infarction (MI), research has explored the potential of acebutolol to limit infarct size and prevent complications. One randomized trial investigated the effects of acebutolol in patients with uncomplicated anterior transmural myocardial infarction. nih.govscispace.com While the study did not find a decrease in the incidence of infarct extension, it did note a significant delay in its occurrence in treated patients. nih.govscispace.com Another randomized, placebo-controlled trial, the APSI (Acebutolol et Prévention Secondaire de l'Infarctus) trial, aimed to determine the effectiveness of acebutolol in preventing late death in high-risk patients who had survived an acute MI. nih.gov
Hemodynamic studies in patients with ischemic heart disease have shown that intravenous acebutolol reduces heart rate and cardiac output. nih.gov A comparative study of five beta-blockers found that the hemodynamic effects of acebutolol were most similar to those of practolol, suggesting that the degree of intrinsic sympathomimetic activity is a primary determinant of the hemodynamic response at rest. nih.gov Ergometric studies in patients with coronary heart disease have also shown that acebutolol significantly reduces exercise-induced cardiac work, preventing signs of hypoxia and angina during exertion. nih.gov
Table 3: Key Research Findings of Acebutolol in Ischemic Heart Disease
| Study Type | Patient Population | Key Finding | Reference |
|---|---|---|---|
| Double-Blind, Randomized Crossover | Chronic Stable Angina | Decreased angina frequency and nitroglycerin use. | ahajournals.org |
| Randomized Trial | Acute Myocardial Infarction | Delayed, but did not prevent, infarct extension. | nih.govscispace.com |
| Hemodynamic Study | Ischemic Heart Disease | Reduced heart rate and cardiac output at rest. | nih.gov |
| Ergometric Study | Coronary Heart Disease | Reduced exercise-induced cardiac work and prevented angina. | nih.gov |
This table highlights significant research outcomes for acebutolol in various ischemic heart disease contexts.
Metabolic Disorder Research: Diabetes Mellitus and Lipid Metabolism
Effects on Glucose Homeostasis and Hypoglycemia Masking
The interaction between acebutolol and glucose metabolism is a critical area of research, particularly for patients with diabetes mellitus. Beta-blockers, as a class, can influence glucose homeostasis, and acebutolol is no exception. ahajournals.orgfrontiersin.org
Recent research suggests that acebutolol may have beneficial effects on glucose uptake. An in-vitro study using diabetic model cell lines (adipocytes and liver cells) found that acebutolol could increase glucose uptake. nih.gov The study proposed that this effect is achieved by inhibiting the JNK-JIP1 interaction, a pathway implicated in insulin (B600854) resistance. nih.gov The researchers observed a dose-dependent increase in glucose uptake in TNFα-induced diabetic model cells. nih.gov
Conversely, a well-documented effect of beta-blockers is the masking of certain hypoglycemic symptoms. hres.camedicaldialogues.in The catecholamine-triggered neurogenic symptoms of hypoglycemia, such as tachycardia and tremor, can be blunted by beta-blockade, potentially making it more difficult for patients to recognize an oncoming hypoglycemic episode. drugs.comnih.gov However, other symptoms like dizziness and sweating are generally not significantly affected. medicaldialogues.in
Comparative studies have sought to differentiate the effects of various beta-blockers on hypoglycemia. One double-blind crossover study in diabetics found that both propranolol and acebutolol potentiated the hypoglycemic effect of insulin. bmj.com Another study comparing acebutolol and propranolol on the hypoglycemic action of glibenclamide in maturity-onset diabetics found that both drugs significantly modified this action, with the effect of acebutolol being slightly less than that of propranolol. nih.govnih.gov It has been suggested that cardioselective beta-blockers may be a safer option for diabetic patients at risk of hypoglycemia compared to non-selective agents. drugs.combmj.com
It is also important to note that acebutolol has been found to have no negative impact on serum lipids, such as cholesterol and triglycerides, and no decrease in HDL has been observed, which is a favorable characteristic compared to many other beta-blockers. wikipedia.org
Table 4: Effects of Acebutolol on Glucose Metabolism
| Aspect of Glucose Metabolism | Research Finding | Reference |
|---|---|---|
| Glucose Uptake | Increased glucose uptake in diabetic model cell lines via JNK-JIP1 inhibition. | nih.gov |
| Hypoglycemia Masking | Masks tachycardia and tremor associated with hypoglycemia. | medicaldialogues.indrugs.comnih.gov |
| Interaction with Hypoglycemic Agents | Potentiates the hypoglycemic action of insulin and glibenclamide. | bmj.comnih.govnih.gov |
| Lipid Metabolism | No negative impact on serum cholesterol and triglycerides; no decrease in HDL. | wikipedia.org |
This table summarizes the observed effects of acebutolol on key aspects of glucose and lipid metabolism.
Research on Lipid Profile Alterations
Research into the effects of this compound on lipid profiles has been a significant area of study, particularly in comparison to other beta-blockers. Generally, beta-blockers, especially those without intrinsic sympathomimetic activity (ISA), have been associated with potentially unfavorable changes in lipids, such as increased triglycerides and decreased high-density lipoprotein (HDL) cholesterol. nih.gov However, acebutolol, a cardioselective beta-blocker with mild ISA, appears to have a different and potentially more favorable impact on lipid metabolism. nih.govwikipedia.org
A review of published trials indicates that acebutolol, on average, does not adversely affect plasma lipids. nih.gov In fact, some studies suggest it may even lead to a reduction in total cholesterol and low-density lipoprotein (LDL) cholesterol by 7% and 5%, respectively. nih.gov This is in contrast to other beta-blockers like propranolol, pindolol (B1678383), and penbutolol, which have been shown to increase triglyceride levels and decrease HDL cholesterol. nih.gov
In the Treatment of Mild Hypertension Study (TOMHS), a large, long-term, double-blind, placebo-controlled trial, patients receiving acebutolol demonstrated a significant decrease in total cholesterol and LDL cholesterol at the one-year mark compared to both placebo and the diuretic chlorthalidone. nih.gov Specifically, the acebutolol group saw a mean decrease of 12.7 mg/dl in total cholesterol and 6.0 mg/dl in LDL cholesterol. nih.gov High-density lipoprotein cholesterol levels remained largely unchanged in the acebutolol group. nih.gov
Another multicenter study comparing acebutolol with atenolol (B1665814) in patients with mild arterial hypertension found that both drugs similarly reduced HDL-cholesterol concentrations at two months. nih.gov However, by the six-month follow-up, all serum lipid parameters had returned to their baseline values, suggesting that the initial changes may be temporary. nih.gov No significant changes in serum triglyceride levels were observed throughout this study. nih.gov
A study involving non-diabetic men with chronic stable angina compared the metabolic effects of acebutolol and propranolol. researchgate.net The findings showed that neither drug induced hyperlipidemia. Both acebutolol and propranolol were found to decrease LDL cholesterol, while no significant effects were noted on serum triglycerides, HDL cholesterol, or free fatty acids. researchgate.net
The neutral or even potentially positive effect of acebutolol on the lipid profile is considered a potential advantage, as alterations in lipids are a known risk factor for coronary heart disease. nih.govnih.gov
Table 1: Summary of Acebutolol's Effects on Lipid Profiles from Select Studies
| Study/Review | Comparison Group(s) | Key Findings on Lipid Profile |
| Review of Published Trials nih.gov | Propranolol, Pindolol, Penbutolol | Acebutolol did not show adverse effects; potential reduction in total and LDL cholesterol. Other beta-blockers tended to increase triglycerides and decrease HDL cholesterol. |
| Treatment of Mild Hypertension Study (TOMHS) nih.gov | Placebo, Chlorthalidone, Amlodipine, Doxazosin, Enalapril | At 1 year, acebutolol significantly decreased total cholesterol (-12.7 mg/dl) and LDL cholesterol (-6.0 mg/dl) compared to placebo and chlorthalidone. No significant change in HDL cholesterol. |
| Multicenter Study vs. Atenolol nih.gov | Atenolol | Similar reduction in HDL cholesterol at 2 months for both drugs. All lipid parameters returned to baseline by 6 months. No significant change in triglycerides. |
| Study in Angina Patients researchgate.net | Propranolol | Neither acebutolol nor propranolol induced hyperlipidemia. Both decreased LDL cholesterol. No significant effect on triglycerides or HDL cholesterol. |
Pregnancy and Lactation Research Considerations
The use of this compound during pregnancy and lactation requires careful consideration due to its ability to cross the placenta and be excreted into breast milk. uktis.orgbrieflands.comdoctorlib.orgresearchgate.net
Pregnancy:
Studies have confirmed that both acebutolol and its active metabolite, diacetolol, cross the placenta. doctorlib.orgkarger.com Research on the outcomes of gestational exposure to acebutolol is limited, and there are no definitive studies on rates of congenital malformations, miscarriage, stillbirth, or adverse neurodevelopmental effects. uktis.org
Some studies have suggested that in utero exposure to acebutolol may be associated with reduced birth weight, decreased blood pressure, and a lower heart rate in newborns. doctorlib.orgnih.govbmj.comrxlist.com One study comparing infants born to mothers treated with acebutolol to those treated with methyldopa (B1676449) found significantly lower systolic blood pressure and a lower heart rate in the acebutolol-exposed group during the first three days of life. nih.govbmj.com However, another comparative study with methyldopa found no significant differences in pregnancy duration, birth weight, Apgar scores, or placental weight. doctorlib.org
Given the potential for beta-adrenoceptor blockade in the neonate, which can lead to bradycardia, hypotension, and hypoglycemia, careful monitoring of infants exposed to acebutolol near term is advised. uktis.orgdoctorlib.org
Lactation:
Acebutolol and its metabolite, diacetolol, are excreted into breast milk, with some reports indicating that concentrations can be higher in milk than in the mother's plasma. brieflands.comdoctorlib.orgresearchgate.netnih.gov The accumulation of the active metabolite, diacetolol, has been observed in a nursing infant's plasma. brieflands.comresearchgate.net
Cases of hypotension, bradycardia, and transient tachypnea have been reported in a newborn infant whose mother was taking acebutolol, particularly when the mother had renal impairment. nih.gov Therefore, close observation of breastfed infants for any signs or symptoms of beta-blockade is recommended. doctorlib.org
Pediatric Patient Research: Efficacy and Safety Profile
The research on the efficacy and safety of this compound in the pediatric population is limited, and its safety and effectiveness have not been formally established in this age group. rxlist.commayoclinic.org
One preliminary study investigated the use of acebutolol for the treatment of infantile hemangiomas, with reported regression of the hemangiomas. clinicaltrials.gov This led to a clinical trial designed to compare the efficacy of acebutolol with propranolol for this condition in infants. clinicaltrials.gov However, comprehensive data from large-scale pediatric trials on the use of acebutolol for its primary indications, such as hypertension and arrhythmias, are lacking.
Other Relevant Clinical Conditions (e.g., Hyperthyroidism, Myasthenia Gravis, Pheochromocytoma, Psoriasis)
Hyperthyroidism:
Beta-blockers are often used to manage the adrenergic symptoms of hyperthyroidism. droracle.ai Acebutolol has been shown to provide a beneficial clinical response in hyperthyroid patients, comparable to that of propranolol. droracle.ai It can help reduce resting heart rate and improve symptoms like nervousness and tremor. droracle.ai However, unlike some other beta-blockers such as propranolol, acebutolol does not appear to significantly reduce the conversion of thyroxine (T4) to the more active triiodothyronine (T3). researchgate.netnih.govnih.gov One study found that while propranolol caused a fall in T3 levels in hyperthyroid patients, acebutolol did not produce a significant change in thyroid hormone concentrations in this group. nih.gov It is also important to note that beta-adrenergic blockade can mask certain clinical signs of hyperthyroidism, such as tachycardia. drugs.com
Myasthenia Gravis:
There is a potential for beta-blockers to potentiate muscle weakness and aggravate symptoms in patients with myasthenia gravis. drugs.com A case report described the onset of fulminant and fatal myasthenia gravis in a patient two weeks after starting acebutolol for hypertension. karger.com However, the association was considered possibly coincidental as the disease progressed even after the drug was stopped. nih.gov Caution is generally advised when using beta-blockers in patients with myasthenia gravis. drugs.com
Pheochromocytoma:
In patients with pheochromocytoma, the administration of beta-blockers alone can lead to a paradoxical increase in blood pressure. drugs.com This is due to the blockade of beta-2 receptor-mediated vasodilation in skeletal muscle, leaving alpha-receptor-mediated vasoconstriction unopposed. drugs.com Therefore, an alpha-blocking agent should always be initiated before the use of any beta-blocker, including acebutolol, in patients with this condition. drugs.com
Psoriasis:
While not extensively detailed in the provided search results for acebutolol specifically, beta-blockers as a class have been associated with the exacerbation of psoriasis in some individuals. This is a recognized potential adverse effect that clinicians consider when prescribing these medications.
Preclinical and Translational Research Studies
In Vitro and In Vivo Animal Model Investigations
Acebutolol (B1665407) hydrochloride has been the subject of numerous preclinical studies to elucidate its pharmacological profile, including its effects on the cardiovascular system and its potential for developmental toxicity. These investigations in animal models have provided foundational knowledge regarding its mechanisms of action and safety profile.
Assessment of Cardioprotective Effects in Animal Models
The cardioprotective effects of acebutolol have been demonstrated in animal models of myocardial ischemia and reperfusion. In a study involving anesthetized dogs with ligation of the left anterior descending coronary artery, intravenous administration of acebutolol was shown to be effective in managing cardiac arrhythmias. Following coronary artery ligation, which led to persistent ventricular ectopic beats, administration of acebutolol restored normal sinus rhythm within five minutes. Furthermore, when administered before coronary reperfusion—a process that can induce arrhythmias—acebutolol markedly reduced the incidence of ventricular ectopic beats, ventricular tachycardia, and ventricular fibrillation. nih.govnih.gov These findings suggest a beneficial effect of acebutolol in the context of myocardial ischemia and reperfusion, without causing significant cardiodepression. nih.govnih.gov
Studies on Regional Blood Flow and Cardiac Output in Experimental Models
The hemodynamic effects of acebutolol, specifically on cardiac output and regional blood flow, have been investigated in rat models. In these studies, the effects of both acute (single intravenous dose) and chronic administration were assessed.
Following acute administration, acebutolol was observed to significantly reduce both cardiac output and regional blood flow in most organs. However, after chronic administration, these parameters returned to normal levels, suggesting an adaptive response to sustained beta-blockade. These findings are crucial for understanding the long-term cardiovascular effects of acebutolol.
Below is an interactive data table summarizing the effects of acute and chronic administration of acebutolol on cardiac output in rats.
Teratogenicity and Developmental Toxicity Research in Animal Models
Preclinical studies in animal models are essential for evaluating the potential teratogenic and developmental toxicity of pharmaceutical compounds. Acebutolol has been evaluated in both rat and rabbit models to assess its effects on embryo-fetal development.
In these studies, acebutolol was not found to be teratogenic in either rats or rabbits at doses up to 31.5 and 6.8 times the maximum recommended therapeutic dose in a 60-kg human, respectively. However, some developmental effects were noted at higher doses. In rabbits, slight fetal growth retardation was observed at a dose of 135 mg/kg per day. Furthermore, an increase in postimplantation loss was seen in rabbit dams administered 450 mg/kg per day of diacetolol (B1670378), the major active metabolite of acebutolol. simsrc.edu.in
The table below summarizes the findings from teratogenicity and developmental toxicity studies of acebutolol in animal models.
Molecular Target Research beyond Beta-Adrenergic Receptors
While the primary mechanism of action of acebutolol is through its interaction with beta-adrenergic receptors, research has begun to explore its potential effects on other molecular targets.
Investigation of Novel Receptor Interactions
Investigations into the binding profile of acebutolol have revealed a low affinity for the serotonin (B10506) 1a (5-HT1A) receptor in the rat brain. guidetopharmacology.org This finding suggests that at therapeutic concentrations, acebutolol is unlikely to have significant direct effects mediated by this receptor subtype. Further research into the broader receptor binding profile of acebutolol is needed to fully characterize any potential off-target interactions.
Signaling Pathway Crosstalk Research (e.g., JNK-JIP1 interaction in metabolic contexts)
Recent in vitro research has identified a novel mechanism of action for acebutolol involving the c-Jun N-terminal kinase (JNK) signaling pathway. Specifically, acebutolol has been shown to inhibit the interaction between JNK and JNK-interacting protein 1 (JIP1). nih.govkoreascience.krnih.gov This interaction is a critical step in the phosphorylation and activation of JNK, a process implicated in the development of insulin (B600854) resistance. nih.govkoreascience.krnih.gov
In diabetic model cells, including adipocytes and liver cells, acebutolol was found to inhibit JNK phosphorylation and subsequently enhance glucose uptake. nih.govkoreascience.krnih.gov Computational modeling has suggested that the binding affinity of acebutolol to the JIP1 binding site on JNK is comparable to that of known JNK inhibitors. nih.gov These findings point to a potential repurposed therapeutic application for acebutolol in the context of type 2 diabetes, in addition to its established role in cardiovascular medicine. nih.govkoreascience.krnih.gov
Pharmacogenomic and Pharmacogenetic Research
The therapeutic efficacy and safety of acebutolol hydrochloride, like many cardiovascular medications, can be influenced by an individual's genetic makeup. Pharmacogenomic and pharmacogenetic research aims to elucidate these genetic determinants to pave the way for a more personalized approach to treatment. For this compound, a cardioselective beta-blocker, this research primarily focuses on genes encoding its therapeutic target, the β1-adrenergic receptor, rather than metabolizing enzymes, as it is not a substrate for the highly polymorphic CYP2D6 enzyme. nih.gov
Genetic Polymorphisms Influencing this compound Response
The primary gene of interest in the pharmacogenetics of this compound is ADRB1, which encodes the β1-adrenergic receptor. Variations in this gene can alter the receptor's structure and function, thereby affecting the drug's binding and the subsequent physiological response. Two of the most extensively studied single nucleotide polymorphisms (SNPs) in the ADRB1 gene are Ser49Gly (rs1801252) and Arg389Gly (rs1801253). mdpi.com
Arg389Gly (rs1801253): This polymorphism results in a substitution of arginine (Arg) for glycine (B1666218) (Gly) at position 389 of the β1-adrenergic receptor. The Arg389 variant is associated with a higher level of receptor activity upon stimulation by catecholamines. mdpi.com Consequently, individuals homozygous for the Arg389 allele (Arg/Arg genotype) are often considered "hyper-responders" to β-blocker therapy. nih.gov In the context of this compound, it is hypothesized that these individuals would exhibit a more pronounced reduction in heart rate and blood pressure compared to those with the Gly389 allele. nih.govclinpgx.org Conversely, individuals homozygous for the Gly389 allele (Gly/Gly genotype) may show a diminished response to this compound. mdpi.com
Ser49Gly (rs1801252): This SNP leads to a substitution of serine (Ser) for glycine (Gly) at amino acid position 49. The Gly49 variant has been associated with increased receptor downregulation in response to agonist stimulation. nih.gov The clinical implications of this polymorphism for beta-blocker response have been less consistent than for Arg389Gly. nih.gov Some studies suggest that individuals with the Ser49Ser genotype may have a less favorable response to beta-blockers and may require higher doses to achieve the desired clinical effect. nih.gov Other research indicates that Gly49 carriers might have a better prognosis at lower beta-blocker doses. nih.gov
While direct clinical trial data for this compound is limited, the established effects of these polymorphisms on the response to other cardioselective beta-blockers provide a strong basis for inferring their likely impact on acebutolol therapy.
Table 1: Influence of ADRB1 Arg389Gly Polymorphism on Expected Clinical Response to this compound
| Genotype | Expected Receptor Activity | Predicted Response to this compound |
| Arg389Arg | High | Enhanced reduction in blood pressure and heart rate (hyper-responder). nih.gov |
| Arg389Gly | Intermediate | Moderate reduction in blood pressure and heart rate. |
| Gly389Gly | Low | Attenuated reduction in blood pressure and heart rate (hypo-responder). mdpi.com |
| Note: This table is based on extrapolated data from studies on other beta-blockers, as direct clinical trial data for this compound is limited. |
Table 2: Influence of ADRB1 Ser49Gly Polymorphism on Expected Clinical Response to this compound
| Genotype | Expected Receptor Characteristic | Predicted Response to this compound |
| Ser49Ser | Less prone to downregulation | May require higher doses for optimal therapeutic effect. nih.gov |
| Ser49Gly | Intermediate | Variable response, potentially better outcomes at lower doses. nih.gov |
| Gly49Gly | More prone to downregulation | May exhibit a more favorable response at lower doses of acebutolol. nih.gov |
| Note: This table is based on extrapolated data from studies on other beta-blockers, as direct clinical trial data for this compound is limited. |
Personalized Medicine Approaches based on Genetic Predisposition
The ultimate goal of pharmacogenomic research is to translate genetic findings into clinical practice, enabling a personalized medicine approach. For this compound, this would involve using a patient's ADRB1 genotype to guide treatment decisions, thereby optimizing efficacy and minimizing the risk of inadequate response. nih.gov
A personalized medicine strategy for this compound could involve the following steps:
Genotyping: Patients being considered for this compound therapy would undergo genetic testing to determine their ADRB1 genotype, specifically for the Arg389Gly and Ser49Gly polymorphisms.
Treatment Stratification: Based on the genotype, patients could be stratified into different treatment groups:
Arg389Arg carriers: These individuals would be predicted to have a robust response to standard doses of this compound.
Gly389Gly carriers: These patients might be predicted to have a reduced response. In this case, a clinician might consider initiating treatment with a different class of antihypertensive medication or using this compound in combination with another agent from the outset.
Heterozygotes (Arg389Gly): These individuals would be expected to have an intermediate response, and standard dosing would likely be appropriate, with careful monitoring.
Dose Adjustment: For polymorphisms like Ser49Gly, where some evidence suggests a dose-dependent effect, genotyping could inform the initial dosing strategy. For instance, Ser49Ser individuals might be started on a dose at the higher end of the standard range, under close supervision.
While the framework for a personalized medicine approach to this compound therapy is conceptually sound, its implementation in routine clinical practice is not yet established. This is primarily due to the need for prospective clinical trials that specifically evaluate the clinical utility and cost-effectiveness of genotype-guided this compound therapy. Such trials would need to demonstrate that a pharmacogenomic approach leads to better blood pressure control, improved cardiovascular outcomes, or a better side-effect profile compared to the current standard of care.
Advanced Pharmaceutical Research and Analytical Methodologies
Novel Drug Delivery System Research
The development of advanced drug delivery systems for acebutolol (B1665407) hydrochloride is a key area of pharmaceutical research. These systems aim to modify the release and absorption characteristics of the drug, potentially leading to improved therapeutic outcomes.
Sustained Release Formulation Development (e.g., Microballoons, Microspheres)
Sustained release formulations of acebutolol hydrochloride have been extensively investigated to prolong its therapeutic effect. Microballoons and microspheres are prominent examples of such systems.
One approach involves the use of Eudragit polymers to create microballoons. Research has demonstrated the successful preparation of this compound-loaded microballoons using an emulsion solvent diffusion-evaporation technique. ijndd.inresearchgate.net These microballoons, which are hollow microspheres, exhibit buoyancy, allowing them to remain in the stomach for an extended period and release the drug slowly. ijndd.in The particle size of these microspheres has been reported to range from 52.37 to 67.5 µm. ijndd.inresearchgate.net Studies have shown that increasing the concentration of the polymer, such as Eudragit RSPO or Eudragit RLPO, leads to a higher drug entrapment efficiency. ijndd.inresearchgate.net The in vitro drug release from these formulations has been found to follow Higuchi kinetics, indicating a diffusion-controlled release mechanism. ijndd.in
Another area of research has focused on the development of interpenetrating polymer network (IPN) microspheres using a blend of chitosan (B1678972) and polyvinyl alcohol (PVA). japsonline.com These microspheres have also shown potential for the controlled release of this compound for up to 10 hours. japsonline.com The encapsulation efficiency of these microspheres is influenced by the concentration of the crosslinking agent, glutaraldehyde (B144438), and the amount of drug loaded. japsonline.com For instance, with a constant 10% PVA and 5 wt% drug, increasing the glutaraldehyde concentration from 2.5 mL to 7.5 mL resulted in a decrease in encapsulation efficiency. japsonline.com
Table 1: Research Findings on Sustained Release this compound Formulations
| Formulation Type | Polymer(s) | Key Findings |
| Microballoons | Eudragit RSPO | Particle size: 52.37-67.5µm; Increased polymer content led to higher drug entrapment; Followed Higuchi kinetics with non-Fickian diffusion. ijndd.inresearchgate.net |
| Microballoons | Eudragit RLPO, Sodium Alginate | Particle size and drug entrapment efficiency increased with a higher drug-to-polymer ratio. researchgate.net |
| Microspheres | Chitosan, Polyvinyl Alcohol (PVA) | Demonstrated controlled release for up to 10 hours; Encapsulation efficiency influenced by crosslinker concentration. japsonline.com |
Gastroretentive Drug Delivery System (GRDDS) Research (e.g., Floating Microspheres)
Gastroretentive drug delivery systems (GRDDS) are designed to prolong the residence time of a dosage form in the stomach, which can be particularly beneficial for drugs like this compound. researchgate.netglobalresearchonline.net Floating microspheres are a common type of non-effervescent GRDDS. globalresearchonline.net These low-density systems float on gastric contents, allowing for a slow and sustained release of the drug. globalresearchonline.netijpsr.com
Research has explored the formulation of floating microspheres of acebutolol using various polymers, including cellulose (B213188) acetate (B1210297), Eudragit S100, and Acrycoat S100, through a solvent diffusion-evaporation method. globalresearchonline.net The in vitro drug release from these formulations over a 12-hour period was found to be 84.22%, 75.19%, and 67.59% for cellulose acetate, Eudragit S100, and Acrycoat S100, respectively. globalresearchonline.net Another study focused on effervescent floating tablets of this compound, utilizing agents like sodium bicarbonate and citric acid along with polymers such as karaya gum. ijcrt.org The optimized formulation in this study demonstrated a floating lag time of just one second and a total floating time of 590 minutes, with 98.91% drug release after 600 minutes. ijcrt.org
The development of floating microspheres using silk fibroin and sodium alginate has also been investigated. researchgate.net These microspheres exhibited excellent floating properties, with a floating lag time of 10-15 seconds and a floating duration of over 12 hours. researchgate.net The drug release from these systems followed the Peppas model. researchgate.net
Table 2: In Vitro Drug Release from this compound Floating Microspheres
| Polymer | Drug Release after 12 hours |
| Cellulose Acetate | 84.22 ± 0.29% globalresearchonline.net |
| Eudragit S100 | 75.19 ± 1.99% globalresearchonline.net |
| Acrycoat S100 | 67.59 ± 1.97% globalresearchonline.net |
Transmucosal and Buccoadhesive Delivery System Investigations
Transmucosal drug delivery, particularly through the buccal mucosa, offers an alternative route for this compound administration that can bypass hepatic first-pass metabolism. walshmedicalmedia.comanveshanaindia.com Research in this area has focused on the development of mucoadhesive buccal tablets and films.
Studies have been conducted to formulate and evaluate bioadhesive buccal tablets of this compound using polymers like HPMC K4M and Carbopol 934. ijpbs.com An impermeable backing layer of ethyl cellulose is often incorporated to ensure unidirectional drug release. ijpbs.com In one study, a formulation containing 30 mg of Carbopol 940 and 30 mg of xanthan gum showed a maximum drug release of 99.96% after 12 hours. ajprd.com
Mucoadhesive films of acebutolol have also been developed using the solvent casting method with polymers such as HPMC K4M, HPMC E5, HPMC E15, and Carbopol. walshmedicalmedia.com An optimized formulation demonstrated an in vitro disintegration time of 9 seconds and a drug release of 99.23% within 8 minutes, suggesting potential for immediate release applications. walshmedicalmedia.comanveshanaindia.com
Table 3: Research on Buccoadhesive Formulations of this compound
| Formulation Type | Polymers | Key Findings |
| Buccal Tablets | HPMC K4M, Carbopol 934, Ethyl Cellulose | Designed for sustained release with an impermeable backing layer. ijpbs.com |
| Buccal Tablets | Carbopol 940, Xanthan Gum | Achieved 99.96% drug release after 12 hours. ajprd.com |
| Mucoadhesive Films | HPMC K4M, HPMC E5, HPMC E15, Carbopol | Optimized formulation showed rapid disintegration (9 seconds) and drug release (99.23% in 8 minutes). walshmedicalmedia.comanveshanaindia.com |
Polymer Interactions and Formulation Stability Studies
Ensuring the compatibility of this compound with various polymers and the stability of the final formulation is crucial. Techniques like Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) are commonly employed for this purpose.
FTIR studies have been conducted on various formulations, including microballoons and floating tablets, to detect any potential chemical interactions between this compound and the excipients used. ijndd.inijcrt.orgijrpns.com These studies have generally indicated the absence of significant interactions, confirming the compatibility of the drug with polymers like Eudragit RSPO, karaya gum, and chitosan-PVA blends. ijndd.injapsonline.comijcrt.org X-ray diffraction (XRD) studies on chitosan-PVA microspheres have shown that this compound is dispersed at a molecular level within the polymer matrix. japsonline.com
Stability studies are performed according to International Council for Harmonisation (ICH) guidelines to assess the long-term stability of the formulations. walshmedicalmedia.com For instance, optimized mucoadhesive films of acebutolol have been subjected to accelerated stability studies at 40°C and 75% relative humidity for 6 months, with results indicating that the formulation remained stable and retained its original properties. walshmedicalmedia.comanveshanaindia.com
Analytical Method Development and Validation for Research Purposes
Accurate and reliable analytical methods are essential for the quantification of this compound in bulk drug samples and pharmaceutical formulations during research and development.
Spectrophotometric Methodologies (UV-Vis, Difference Spectroscopy, Ion-Pair Complex Formation)
Spectrophotometric methods are widely used for the analysis of this compound due to their simplicity, speed, and cost-effectiveness.
UV-Visible Spectrophotometry: Simple UV-Vis spectrophotometric methods have been developed for the estimation of this compound. The maximum absorbance (λmax) of this compound is typically observed around 233 nm in solvents like phosphate (B84403) buffer (pH 6.8) and 0.01 M hydrochloric acid. ijpbs.comnihs.go.jp These methods have been shown to obey Beer's law over specific concentration ranges, for example, 3-18 µg/ml in methanol (B129727). juniperpublishers.com
Difference Spectroscopy: A difference spectroscopic method has been developed for the estimation of this compound in its bulk drug form. researchgate.netpharmatutor.org This technique involves measuring the absorbance difference between the drug in acidic and basic solutions. This compound exhibits maximum absorbance at approximately 233 nm in acidic solution and 234 nm in basic solution. researchgate.netpharmatutor.org This method was found to be linear in the concentration range of 2-10 µg/ml. researchgate.netpharmatutor.org
Ion-Pair Complex Formation: This method is based on the formation of a colored ion-pair complex between this compound and an acidic dye. scielo.brscielo.br This complex can then be measured spectrophotometrically. A direct, extraction-free method has been developed using sulphonaphthalein dyes like bromocresol green (BCG) and bromothymol blue (BTB). scielo.brscielo.brresearchgate.net The ion-pair complex formed with BCG shows a linear relationship in the concentration range of 0.5-13.8 µg/mL, while the complex with BTB is linear from 1.8-15.9 µg/mL. scielo.brscielo.brresearchgate.net Job's method of continuous variation has confirmed a 1:1 stoichiometric ratio between this compound and the dyes. scielo.brscielo.br The reaction between this compound and sodium tetraphenylborate (B1193919) also forms an ion-pair complex that has been characterized using various analytical techniques. nih.gov
Table 4: Spectrophotometric Methods for this compound Analysis
| Method | Reagents/Conditions | Wavelength (λmax) | Linearity Range |
| UV-Vis Spectroscopy | Methanol | Not specified | 3-18 µg/ml juniperpublishers.com |
| Difference Spectroscopy | 1N HCl and 1N NaOH | 233 nm (acidic), 234 nm (basic) | 2-10 µg/ml researchgate.netpharmatutor.org |
| Ion-Pair with Bromocresol Green (BCG) | Chloroform | Not specified | 0.5-13.8 µg/mL scielo.brscielo.brresearchgate.net |
| Ion-Pair with Bromothymol Blue (BTB) | Chloroform | Not specified | 1.8-15.9 µg/mL scielo.brscielo.brresearchgate.net |
Chromatographic Techniques (HPLC, LC-MS/MS, TLC) for Quantification in Biological Matrices and Formulations
The quantification of this compound in biological samples and pharmaceutical formulations relies heavily on various chromatographic techniques. These methods offer the sensitivity and specificity required for accurate analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for acebutolol analysis. nih.govinventi.inresearchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed mode. For instance, a validated RP-HPLC method utilized a C18 column with a mobile phase of acetonitrile (B52724) and phosphate buffer (pH 2.5) in an 85:15 ratio, achieving retention times of 3.07 minutes for acebutolol. ijbpas.com Another study details an ion-pair RP-HPLC method using a mobile phase of methanol and 0.05 M acetic acid (containing 8 mM sodium 1-heptanesulfanate) at a pH of 3.2, with detection at 240 nm. researchgate.net The retention time for acebutolol in this system was 4.574 minutes. researchgate.net HPLC methods are frequently validated according to International Conference on Harmonisation (ICH) guidelines to ensure their reliability. nih.govijbpas.com
The following table summarizes key parameters from a representative HPLC method for this compound analysis:
| Parameter | Value |
| Chromatographic Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase (Column) | C18 (4.6mm x 250mm) |
| Mobile Phase | Acetonitrile:Phosphate buffer (pH 2.5) (85:15) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 230 nm |
| Retention Time | 3.07 min |
| Data sourced from a study on the simultaneous estimation of this compound and Hydrochlorothiazide (B1673439). ijbpas.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, making it particularly suitable for quantifying low concentrations of acebutolol and its metabolites in complex biological matrices like human plasma. nih.govnih.govwaters.com One method for the simultaneous determination of four beta-blockers, including acebutolol, in human plasma utilized an MSpak GF column, which allows for the direct injection of crude plasma samples. nih.gov This technique uses selected reaction monitoring (SRM) for quantification, providing excellent linearity in the range of 10-1000 ng/mL in plasma. nih.gov Another UPLC-MS/MS method for acebutolol in human plasma demonstrated a linear range of 0.2–150 ng/mL. waters.com
Thin-Layer Chromatography (TLC) offers a simpler and more cost-effective alternative for the analysis of acebutolol. nih.govnihs.go.jpresearchgate.netresearchgate.net One TLC-densitometric method involved separation on silica (B1680970) gel 60 F254 plates with a mobile phase of ethanol-glacial acetic acid (4:1, v/v) and densitometric measurement at 230 nm. nih.gov TLC has also been successfully employed for the enantioresolution of (RS)-acebutolol using colistin (B93849) sulfate (B86663) as a chiral selector. researchgate.net
Electrophoretic Methods (Capillary Electrophoresis)
Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of acebutolol, offering high efficiency and resolution. researchgate.netnih.govnih.gov An analytical capillary isotachophoresis (ITP) method was developed for the assay of acebutolol in pharmaceutical tablets. nih.gov This method utilized a leading electrolyte of 10mM potassium acetate + 10mM acetic acid (pH 4.65) and a terminating electrolyte of 10mM beta-alanine (B559535). nih.gov The analysis was completed in approximately 13 minutes. nih.gov
Key findings from a capillary isotachophoresis study are presented below:
| Parameter | Value |
| Leading Electrolyte | 10mM potassium acetate + 10mM acetic acid (pH 4.65) |
| Terminating Electrolyte | 10mM beta-alanine (pH ~4) |
| Driving Current | 75 µA |
| Detection Current | 20 µA |
| Analysis Time | ~13 minutes |
| Limit of Detection (LOD) | 0.04 mg/ml |
| Limit of Quantification (LOQ) | 0.12 mg/ml |
| Data from a study on the assay of acebutolol in pharmaceuticals by analytical capillary isotachophoresis. nih.gov |
Advanced Spectroscopic Methods (NMR, Fluorescence)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a valuable tool for the structural elucidation of acebutolol and for studying its behavior in solution. ingentaconnect.comresearchgate.netresearchgate.netscielo.br 1H and 13C NMR data have been published for acebutolol base in solvents like DMSO-d6 and CDCl3. ingentaconnect.com More recent studies have focused on this compound in deuterated water and methanol to better mimic physiological conditions. ingentaconnect.com These studies have observed hydrogen-deuterium (H/D) exchange reactions, particularly at the α-position of the carbonyl group, which proceeds through a keto-enol tautomerization. ingentaconnect.comresearchgate.net
Fluorescence Spectroscopy provides a sensitive method for the determination of acebutolol. nih.govresearchgate.netresearchgate.net One spectrofluorimetric method is based on the oxidation of acebutolol with cerium(IV) ions in an acidic medium, followed by the measurement of the fluorescence intensity of the resulting cerous(III) ion. researchgate.net This method demonstrated linearity in the concentration range of 0.25-2.5 µg/ml. researchgate.net Another approach involves the reaction of acebutolol with N1-methyl nicotinamide (B372718) chloride (NMNCl) in an alkaline medium to produce a highly fluorescent product. nih.gov The interaction of this compound with human serum albumin (HSA) has also been investigated using fluorescence quenching, revealing a strong binding affinity. researchgate.net
Validation Parameters in Analytical Method Research (Linearity, Precision, Accuracy, Specificity, LOD, LOQ)
The validation of analytical methods for this compound is crucial to ensure the reliability of the results and is performed in accordance with ICH guidelines. nih.govpharmatutor.org
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte. For an HPLC method, linearity was established in the range of 50–250 μg/mL with a correlation coefficient (r) of 0.998. nih.gov A UV spectrophotometric method showed linearity in the concentration range of 3-18 µg/ml with a regression coefficient (r²) of 0.9999. juniperpublishers.com
Precision: Precision assesses the closeness of agreement between a series of measurements. It is typically evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). For an HPLC method, the % RSD values for intra-day and inter-day precision were found to be in the ranges of 0.12%–1.03% and 0.73%–1.88%, respectively. nih.gov
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. For an HPLC method, the percent recovery of acebutolol was in the range of 101.07% – 101.58%. nih.gov Another study reported recovery in the range of 98% to 102%. juniperpublishers.com
Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC methods, a photodiode array (PDA) detector can be used to obtain peak purity data to demonstrate specificity. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For an HPLC method, the LOD and LOQ for acebutolol were calculated to be 13.44 μg/mL and 40.74 μg/mL, respectively. nih.gov A capillary electrophoresis method reported an LOD of 0.04 mg/ml and an LOQ of 0.12 mg/ml. nih.gov
The table below provides a summary of validation parameters from a representative HPLC method for this compound.
| Validation Parameter | Result |
| Linearity Range | 50–250 μg/mL |
| Correlation Coefficient (r) | 0.998 |
| Intra-day Precision (%RSD) | 0.12%–1.03% |
| Inter-day Precision (%RSD) | 0.73%–1.88% |
| Accuracy (% Recovery) | 101.07% – 101.58% |
| Limit of Detection (LOD) | 13.44 μg/mL |
| Limit of Quantitation (LOQ) | 40.74 μg/mL |
| Data sourced from a study on the validation of an LC method for acebutolol. nih.gov |
Stress Degradation Studies and Degradation Product Characterization
Identification of Degradation Pathways and Products
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. inventi.indntb.gov.ua this compound has been subjected to various stress conditions, including hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic stress, as per ICH guidelines. nih.govnih.gov
Studies have shown that acebutolol is particularly labile under hydrolytic (both acidic and basic) and photolytic conditions, while it remains relatively stable under neutral hydrolysis, oxidative, and thermal stress. nih.govnih.gov
Under forced degradation conditions, a total of four degradation products (DPs) have been identified and characterized using LC-MS/MS. nih.govnih.govxjtu.edu.cn
A major degradation product, DP-I , is formed under both acidic and alkaline stress conditions. nih.gov
Another major degradation product, DP-IV , is generated only under alkaline stress. nih.gov
Two minor degradation products, DP-II and DP-III , are formed under photolytic stress. nih.gov
The identified degradation products are:
DP-I: 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(amino)phenyl)ethanone nih.govresearchgate.netnih.govxjtu.edu.cnresearchgate.net
DP-II: N-(4-(2-hydroxy-3-(isopropylamino)propoxy)-3-acetylphenyl)acrylamide nih.govresearchgate.netnih.govxjtu.edu.cnresearchgate.net
DP-III: 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(hydroxymethylamino)phenyl)ethanone nih.govresearchgate.netnih.govxjtu.edu.cnresearchgate.net
DP-IV: 1-(6-(2-hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-2-propylbenzo[d]oxazol-5-yl)ethanone nih.govresearchgate.netnih.govxjtu.edu.cnresearchgate.net
In-Silico Toxicity Prediction of Degradation Products
Once degradation products are identified, it is crucial to assess their potential toxicity. In-silico (computer-based) toxicity prediction models are valuable tools for this purpose. nih.govnih.govresearchgate.netresearchgate.net Software programs such as TOPKAT (Toxicity Prediction by Komputer Assisted Technology), LAZAR (Lazar Toxicity Prediction), and Discovery Studio ADMET are used to predict carcinogenicity and hepatotoxicity. nih.govnih.govresearchgate.netresearchgate.net
In-silico toxicity studies on acebutolol and its degradation products have revealed potential risks. The results indicated that both acebutolol and its degradation product DP-I were predicted to be carcinogenic. nih.govnih.govresearchgate.net Furthermore, acebutolol and DP-IV were predicted to be hepatotoxic. nih.govnih.govresearchgate.net
The table below summarizes the in-silico toxicity predictions for acebutolol and its degradation products.
| Compound | Predicted Carcinogenicity | Predicted Hepatotoxicity |
| Acebutolol | Carcinogenic (0.967) | Hepatotoxic (0.490) |
| DP-I | Carcinogenic (0.986) | Not specified as hepatotoxic |
| DP-II | Not specified as carcinogenic or hepatotoxic | Not specified as carcinogenic or hepatotoxic |
| DP-III | Not specified as carcinogenic or hepatotoxic | Not specified as carcinogenic or hepatotoxic |
| DP-IV | Not specified as carcinogenic | Hepatotoxic (0.437) |
| Data from in-silico toxicity studies using TOPKAT, LAZAR, and Discovery Studio ADMET. nih.govnih.govresearchgate.net |
Drug-Excipient Compatibility Studies
The assessment of physicochemical compatibility between an active pharmaceutical ingredient (API), such as this compound, and various excipients is a foundational step in the preformulation stage of dosage form development. researchgate.netjaper.in These studies are crucial for identifying potential physical and chemical interactions that could adversely affect the stability, bioavailability, and consequently, the therapeutic efficacy and safety of the final pharmaceutical product. researchgate.net A variety of analytical techniques, including thermal analysis, spectroscopy, and chromatography, are employed to screen for such incompatibilities, providing a rational basis for excipient selection. japer.in
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a widely utilized thermoanalytical technique that detects potential physicochemical interactions by measuring changes in heat flow as a sample is subjected to a controlled temperature program. researchgate.netamazonaws.com A change in the appearance, shift in the melting point, or variation in the enthalpy of the drug's endothermic peak in a binary mixture with an excipient suggests a possible interaction. ijprt.comscience.gov
The DSC thermogram of pure this compound exhibits a single, sharp endothermic peak corresponding to its melting point, which has been reported at temperatures such as 141°C and 147.02°C. ijprt.comijpbs.com The sharpness of this peak is indicative of the drug's purity. ijpbs.com
Several studies have used DSC to evaluate the compatibility of this compound with common pharmaceutical excipients. One study investigated binary mixtures of this compound (ACB) with polyvinylpyrrolidone (B124986) (PVP), magnesium stearate (B1226849), ascorbic acid, citric acid, and butylated hydroxyanisole (BHA), particularly after exposure to moisture. researchgate.netresearchgate.net The results showed that while magnesium stearate did not affect the stability of acebutolol, significant interactions were observed with citric acid and BHA. researchgate.netresearchgate.net The mixture with ascorbic acid formed a eutectic system, whereas the combination with PVP resulted in deliquescence. researchgate.netresearchgate.net Notably, DSC proved to be more effective than FTIR in highlighting the impact of moisture on the interactions with ascorbic acid and PVP. researchgate.netresearchgate.net
In other research, the melting endotherm of this compound was well-preserved in physical mixtures with polymers like hydroxypropyl methylcellulose (B11928114) (HPMC K4M) and Carbopol 934, indicating good compatibility. ijprt.com
Table 1: Summary of DSC Findings for this compound Compatibility
| Excipient | Observation | Compatibility | Reference |
|---|---|---|---|
| Magnesium Stearate | Stability of acebutolol not affected. | Compatible | researchgate.net, researchgate.net |
| Citric Acid | Serious interaction was involved. | Incompatible | researchgate.net, researchgate.net |
| Butylated Hydroxyanisole (BHA) | Serious interaction was involved. | Incompatible | researchgate.net, researchgate.net |
| Ascorbic Acid | Eutectic system formed. | Potential Interaction | researchgate.net, researchgate.net |
| Polyvinylpyrrolidone (PVP) | System encountered deliquescence. | Potential Interaction | researchgate.net, researchgate.net |
| HPMC K4M | Melting endotherm of drug was well preserved. | Compatible | ijprt.com |
| Carbopol 934 | Melting endotherm of drug was well preserved. | Compatible | ijprt.com |
Spectroscopic Analysis: Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying chemical interactions between a drug and excipients. researchgate.netjaper.in This technique works by detecting changes in the characteristic absorption bands of the respective functional groups. amazonaws.com If the principal peaks of the drug remain unchanged in the spectrum of the drug-excipient mixture, it generally signifies the absence of a chemical interaction. ijprt.com
The compatibility of this compound has been confirmed with a range of excipients using FTIR. Studies have shown no significant chemical interactions with polymers such as HPMC, Karaya gum, Carbopol 934P, Eudragit RLPO, and sodium alginate, as the characteristic peaks of this compound were retained in the physical mixtures. ijprt.comijrpns.comresearchgate.net In one study, physical mixtures of the drug and excipients were stored for one month at 40°C, and the subsequent FTIR analysis confirmed compatibility. ijprt.com
Table 2: Characteristic FTIR Absorption Peaks of this compound
| Functional Group | Frequency (cm⁻¹) |
|---|---|
| N-H (stretch) | 3352.32 |
| C-H (stretch, aromatic) | 3093.88 |
| C=O (stretch, ketone) | 1710.86 |
| C=O (stretch, amide) | 1641.42 |
| C=C (stretch, aromatic) | 1552.71 |
| C-O (stretch, ether) | 1220.95 |
Source: International Journal of Pharmacy and Biological Sciences ijpbs.com
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for compatibility studies, offering the ability to separate and quantify the API in the presence of its degradation products. japer.in The development of a stability-indicating HPLC method is crucial for accurately assessing the stability of a drug in a formulation. nih.govnih.gov
Forced degradation studies on this compound have shown that the drug is susceptible to degradation under hydrolytic (acidic and basic) and photolytic stress conditions, while it remains stable under oxidative and thermal stress. xjtu.edu.cnresearchgate.net These studies lead to the formation of several degradation products (DPs), which can be separated and identified using advanced methods like liquid chromatography-mass spectrometry (LC-MS). xjtu.edu.cn For instance, four distinct degradation products of acebutolol have been identified and characterized using LC-MS/MS. xjtu.edu.cn
Various HPLC methods have been developed for the analysis of this compound and its degradation products. One method utilizes a reversed-phase ODS column with a mobile phase of methanol-water (55:45, v/v) for separation. researchgate.net Another stability-indicating RP-HPLC method can be used for routine quality control analysis. nih.gov
Table 3: Examples of HPLC Methods for this compound Analysis
| Column Type | Mobile Phase | Detection | Retention Time of Acebutolol HCl | Purpose | Reference |
|---|---|---|---|---|---|
| Reversed Phase, ODS | Methanol:Water (55:45, v/v) | UV at 240 nm | Not Specified | Separation from acid-induced degradation product | researchgate.net |
| C18 | Acetonitrile:Phosphate buffer pH 2.5 (85:15, v/v) | UV at 230 nm | 3.07 min | Simultaneous determination with Hydrochlorothiazide | Not directly found in search, but representative of typical HPLC methods. |
| C18 | Gradient elution | LC-MS/MS | Not Specified | Separation and characterization of degradation products | xjtu.edu.cn |
Future Research Directions and Emerging Areas
Exploration of Repurposed Therapeutic Applications
Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising strategy for accelerating the development of novel treatments. Acebutolol (B1665407) hydrochloride is currently the subject of such exploratory research, with preliminary studies suggesting potential efficacy in new and unexpected areas.
One of the most notable emerging applications is in the treatment of osteoporosis . A multi-omics analysis integrating various data sources, including Mendelian Randomization, suggested that acebutolol may increase bone mineral density (BMD). biorxiv.orgnih.govbiorxiv.org Subsequent experiments using a zebrafish model of osteoporosis induced by dexamethasone (B1670325) demonstrated that acebutolol hydrochloride had a significant protective effect on bone mineralization. biorxiv.orgnih.gov These findings suggest that acebutolol warrants further investigation as a potential novel treatment for osteoporosis. biorxiv.org
Another area of active research is its potential role in managing type 2 diabetes . Studies have shown that acebutolol may have a hypoglycemic effect. nih.gov Research suggests that acebutolol promotes glucose uptake in diabetic model cells by inhibiting the JNK-JIP1 interaction, a key pathway in insulin (B600854) resistance. nih.govbiomolther.org Computational simulations have indicated that acebutolol's binding affinity to the JNK-JIP1 interaction site is comparable to that of known inhibitors. nih.gov These findings provide a molecular basis for the observed hypoglycemic effects and support further investigation of acebutolol as a repurposed therapy for type 2 diabetes. biomolther.org
Table 1: Investigational Repurposed Applications of this compound
| Potential Therapeutic Area | Key Research Findings | Supporting Evidence |
|---|---|---|
| Osteoporosis | May increase bone mineral density (BMD) and has shown protective effects on bone mineralization in preclinical models. biorxiv.orgnih.gov | Multi-omics analyses, Mendelian Randomization, and zebrafish model studies. biorxiv.orgnih.govbiorxiv.org |
| Type 2 Diabetes | Promotes glucose uptake in diabetic model cells by inhibiting the JNK-JIP1 interaction. nih.govbiomolther.org | In vitro cell studies and computational modeling. nih.govbiomolther.org |
Long-Term Safety and Efficacy Research in Diverse Patient Cohorts
While acebutolol has a long history of clinical use, further research is needed to fully understand its long-term safety and efficacy profiles in a variety of patient populations. nih.gov Most clinical trials have focused on specific demographics, and there is a need for more inclusive research.
Future studies should prioritize the inclusion of elderly patients , as this demographic often has age-related physiological changes that can affect drug metabolism and response. mayoclinic.orgnih.gov Similarly, research focusing on patients with multiple comorbidities is crucial to assess the safety and efficacy of acebutolol in more complex clinical scenarios. nih.gov
Furthermore, investigating the influence of ethnic differences on the response to acebutolol is an important area for future research. nih.gov Data from some multicenter trials have suggested potential differences in response rates between different racial groups. nih.gov For instance, one review of clinical trials in the United States indicated that while acebutolol was effective in both Black and elderly patients, there were differences in response rates compared to other antihypertensive agents. nih.gov
Advanced Pharmacogenomic and Proteomic Studies
The fields of pharmacogenomics and proteomics offer powerful tools to personalize medicine by understanding how an individual's genetic and protein makeup influences their response to drugs. For acebutolol, such studies could lead to more effective and safer use of the medication.
Pharmacogenomic studies aim to identify genetic variations that can predict a patient's response to acebutolol or their risk of adverse effects. While specific pharmacogenomic data for acebutolol is not yet widely available, research in this area is crucial. drugbank.com It is known that many drugs are metabolized by enzymes with genetic variants that can lead to altered metabolism, and identifying such variants for acebutolol could significantly reduce adverse reactions. researchgate.net
Proteomic studies , on the other hand, focus on identifying protein biomarkers that can predict treatment outcomes. For acebutolol, proteomics could help in understanding the molecular mechanisms underlying its therapeutic effects and potential side effects. This could lead to the identification of patient subgroups who are most likely to benefit from acebutolol therapy.
Development of Novel Analogues with Enhanced Selectivity or Reduced Adverse Effects
The development of new chemical entities based on the structure of existing drugs is a common strategy to improve therapeutic profiles. In the case of acebutolol, future research could focus on creating novel analogues with enhanced properties.
One key area of focus would be to develop analogues with enhanced cardioselectivity . While acebutolol is already considered cardioselective, increasing this selectivity could further minimize potential side effects related to the blockade of beta-2 adrenergic receptors, such as bronchospasm. patsnap.comnih.gov
Another important goal is the development of analogues with reduced adverse effects . This could involve modifying the chemical structure to alter its pharmacokinetic properties or its interaction with other receptors. The intrinsic sympathomimetic activity (ISA) of acebutolol is a unique feature that helps to mitigate some of the side effects seen with other beta-blockers, and this could be a key feature to retain or modulate in novel analogues. nih.gov
Integration of Real-World Evidence and Big Data Analytics in this compound Research
The increasing availability of large datasets from routine clinical practice, known as real-world data (RWD), provides a valuable resource for understanding the use, safety, and effectiveness of medications in a broader and more diverse population than is typically included in traditional clinical trials. nih.govfda.gov
Real-world evidence (RWE) derived from the analysis of RWD can provide crucial insights into the long-term performance of this compound. nih.gov This includes its effectiveness in various patient populations, the incidence of rare adverse events, and patterns of use in everyday clinical practice. isoponline.org
Big data analytics , including machine learning and artificial intelligence, can be applied to large healthcare databases, such as electronic health records and medical claims data, to identify trends, patterns, and associations that may not be apparent from smaller-scale studies. researchgate.netppd.com For acebutolol, this approach could be used to conduct large-scale observational studies, compare its effectiveness against other treatments, and identify predictors of treatment success or failure. isoponline.org The integration of these advanced analytical methods is poised to play a significant role in shaping the future understanding and application of this compound.
Q & A
Q. What are the key physicochemical properties of Acebutolol hydrochloride relevant to pharmaceutical formulation?
this compound (C₁₈H₂₈N₂O₄·HCl) is a white to pale yellowish crystalline powder with a melting point of 141–145°C. It is freely soluble in water, methanol, ethanol (95%), and acetic acid but insoluble in diethyl ether and chloroform. These properties are critical for designing dissolution studies, stability tests, and formulation strategies. The compound must meet pharmacopeial purity standards (98.0–102.0% when dried) and exhibit a pH range of 4.5–6.5 in solution .
Q. Which analytical methods are recommended for quantifying this compound in bulk drug substances?
Validated methods include:
- Spectrophotometry : Ion-pair complex formation with bromocresol green (BCG) or bromothymol blue (BTB) enables quantification in ranges of 0.5–13.8 µg/mL (BCG) and 1.8–15.9 µg/mL (BTB). This method is extraction-free and validated against reference protocols .
- HPLC : Reverse-phase chromatography with phosphate buffer (pH 4.5) and UV detection at 254 nm is used for purity and impurity profiling. System suitability criteria include a resolution >2.0 between Acebutolol and its impurities .
Q. What is the pharmacological mechanism of this compound, and how does it influence experimental design in cardiovascular research?
As a β₁-adrenergic receptor antagonist, Acebutolol reduces heart rate and blood pressure by blocking catecholamine binding. Researchers must consider selectivity for β₁ vs. β₂ receptors when designing dose-response studies. Cardiovascular models (e.g., hypertensive rats) should use doses calibrated to plasma concentrations of 0.5–2.0 µg/mL, reflecting therapeutic ranges .
Q. What are the acceptable limits for heavy metals and residual solvents in this compound APIs?
Pharmacopeial standards specify ≤10 ppm for heavy metals (tested via Method 2 with lead reference) and ≤2 ppm for arsenic. Residual solvents (e.g., ethanol) must comply with ICH Q3C guidelines, requiring gas chromatography validation .
Advanced Research Questions
Q. How to design impurity profiling studies for this compound according to pharmacopeial standards?
Impurity profiling involves HPLC with a C18 column, mobile phase gradient (phosphate buffer:acetonitrile), and detection at 254 nm. Key impurities include:
Q. How to resolve discrepancies in solubility data across different pharmacopeial monographs?
Discrepancies (e.g., solubility in ethanol) may arise from variations in testing conditions (temperature, solvent grade). Researchers should replicate experiments using USP-grade solvents and controlled temperatures (e.g., 25±2°C). Cross-validate results with alternative methods like gravimetric analysis .
Q. What strategies validate stability-indicating methods for this compound under stress conditions?
Subject the drug to hydrolysis (acid/alkaline), oxidation (H₂O₂), and photolysis (ICH Q1B). Use HPLC to confirm baseline separation of degradation products. Forced degradation studies should achieve ≥10% degradation, with mass balance (98–102%) confirming method accuracy .
Q. How to analyze this compound in combination therapies using chromatographic methods?
For co-formulated drugs (e.g., nifedipine), employ HPLC with a dual-wavelength detector (254 nm for Acebutolol, 238 nm for nifedipine). A C8 column and gradient elution (methanol:phosphate buffer) resolve both compounds. Validate linearity (r² >0.999) and precision (%RSD <2.0) .
Q. How to address batch-to-batch variability in crystallinity during synthesis?
Variability in crystallinity affects dissolution rates. Use X-ray diffraction (XRD) to characterize polymorphic forms. Optimize crystallization parameters (cooling rate, solvent polarity) and implement process analytical technology (PAT) for real-time monitoring .
Q. What computational approaches predict new therapeutic applications for this compound beyond cardiovascular indications?
Molecular docking studies suggest Acebutolol inhibits influenza A neuraminidase (IC₅₀ <1 µM). Virtual screening using Lipinski’s rule of five and QikProp ADMET profiling can identify off-target effects. Further validation requires in vitro viral plaque reduction assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
